molecular formula C6H6ClIN2 B1597617 4-Chloro-5-iodo-2,6-dimethylpyrimidine CAS No. 83410-16-6

4-Chloro-5-iodo-2,6-dimethylpyrimidine

Cat. No.: B1597617
CAS No.: 83410-16-6
M. Wt: 268.48 g/mol
InChI Key: UNEBOKDKZGLMCP-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-2,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C6H6ClIN2 and its molecular weight is 268.48 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-5-iodo-2,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClIN2/c1-3-5(8)6(7)10-4(2)9-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEBOKDKZGLMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363431
Record name 4-chloro-5-iodo-2,6-dimethylpyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83410-16-6
Record name 4-Chloro-5-iodo-2,6-dimethylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83410-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-5-iodo-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Versatile Halogenated Pyrimidine Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Chloro-5-iodo-2,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

4-Chloro-5-iodo-2,6-dimethylpyrimidine is a polysubstituted pyrimidine ring, a heterocyclic scaffold of immense importance in the field of medicinal chemistry and drug discovery.[1] The strategic placement of two distinct halogen atoms—chlorine and iodine—at the C4 and C5 positions, respectively, imparts differential reactivity, making it a highly valuable and versatile intermediate for the synthesis of complex molecular architectures.[2] Its core structure serves as a launchpad for introducing diverse functionalities through various cross-coupling and nucleophilic substitution reactions. This guide provides a comprehensive overview of its properties, synthesis, applications, and safe handling protocols, grounded in established chemical principles.

The Chemical Abstracts Service (CAS) number for this compound is 83410-16-6 .[3][4]

Physicochemical and Structural Characteristics

A clear understanding of the fundamental properties of a chemical reagent is the bedrock of its effective application in synthesis. The key identifiers and computed properties for 4-Chloro-5-iodo-2,6-dimethylpyrimidine are summarized below.

PropertyValueSource
CAS Number 83410-16-6[3][4]
Molecular Formula C₆H₆ClIN₂[3]
Molecular Weight 268.48 g/mol [3]
IUPAC Name 4-chloro-5-iodo-2,6-dimethylpyrimidine[4]
SMILES CC1=NC(C)=C(I)C(Cl)=N1[4]
InChI InChI=1S/C6H6ClIN2/c1-3-5(8)6(7)10-4(2)9-3/h1-2H3[4]
MDL Number MFCD02081997[3]

Synthesis Pathway: A Logical Approach

The synthesis of 4-Chloro-5-iodo-2,6-dimethylpyrimidine can be logically approached from readily available precursors. A common and efficient strategy involves the halogenation of a pre-formed pyrimidine core. The following workflow outlines a plausible synthetic route starting from 2,6-dimethylpyrimidin-4(3H)-one.

G cluster_0 Synthesis Workflow A 2,6-Dimethylpyrimidin-4(3H)-one B 4-Chloro-2,6-dimethylpyrimidine A->B  Chlorination  (e.g., POCl₃) C 4-Chloro-5-iodo-2,6-dimethylpyrimidine (CAS: 83410-16-6) B->C  Electrophilic Iodination  (e.g., NIS, I₂/HIO₃)

Caption: Plausible synthesis route for 4-Chloro-5-iodo-2,6-dimethylpyrimidine.

Causality Behind Experimental Choices:

  • Step 1: Chlorination: The synthesis begins with the conversion of the hydroxyl group of the pyrimidinone tautomer to a chloride. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for this transformation, converting the keto-enol system into a reactive chloro-pyrimidine.[5] This step is crucial as it installs the first key reactive handle on the pyrimidine ring. A patent for a similar synthesis of 4-chloro-2,6-dimethyl-pyrimidine highlights its role as an important chemical raw material.[6]

  • Step 2: Iodination: With the chloro-pyrimidine in hand, the next step is the introduction of the iodine atom at the C5 position. The pyrimidine ring, being electron-deficient, typically requires electrophilic halogenating agents for substitution. N-Iodosuccinimide (NIS) or a combination of molecular iodine with an oxidizing agent (like iodic acid) in an acidic medium provides an electrophilic iodine source (I+) capable of reacting with the C5 position, which is the most activated site for electrophilic attack on this scaffold.

Applications in Drug Discovery: A Gateway to Molecular Complexity

The true value of 4-Chloro-5-iodo-2,6-dimethylpyrimidine lies in its capacity as a versatile intermediate in the synthesis of pharmacologically active molecules.[1] The chloro and iodo substituents serve as orthogonal reactive sites for building molecular complexity.

Key Reaction Chemistries:

  • Cross-Coupling Reactions: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This differential reactivity allows for selective functionalization at the C5 position while leaving the C4-chloro group intact for a subsequent, more forcing reaction. This sequential, site-selective approach is a cornerstone of modern medicinal chemistry for building libraries of compounds. Pyrimidine derivatives are known to be excellent partners in such cross-coupling reactions.[2]

  • Nucleophilic Aromatic Substitution (SₙAr): The chloro group at the C4 position is activated towards SₙAr by the adjacent ring nitrogens. This allows for the straightforward introduction of a wide variety of nucleophiles, such as amines, thiols, and alcohols, to build derivatives like those seen in potent kinase inhibitors.[7]

G cluster_1 Reactivity & Application Workflow cluster_suzuki Suzuki Coupling (Pd-catalyzed) cluster_snar Nucleophilic Substitution (SₙAr) Start 4-Chloro-5-iodo-2,6-dimethylpyrimidine Suzuki_Product 4-Chloro-5-aryl-2,6-dimethylpyrimidine Start->Suzuki_Product Site-selective at C5 (C-I bond) SNAr_Product 4-(Alkylamino)-5-iodo-2,6-dimethylpyrimidine Start->SNAr_Product At C4 (C-Cl bond) Suzuki_Reactant R-B(OH)₂ Suzuki_Reactant->Suzuki_Product Final_Product Complex Drug-like Molecule Suzuki_Product->Final_Product Further SₙAr SNAr_Reactant R'-NH₂ SNAr_Reactant->SNAr_Product SNAr_Product->Final_Product Further Coupling

Caption: Differential reactivity enabling sequential synthesis pathways.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a validated, step-by-step methodology for a representative Suzuki coupling reaction at the C5 position.

Objective: To synthesize 4-Chloro-2,6-dimethyl-5-(4-methoxyphenyl)pyrimidine.

Materials:

  • 4-Chloro-5-iodo-2,6-dimethylpyrimidine (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-5-iodo-2,6-dimethylpyrimidine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).

    • Expertise & Experience: An inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, ensuring high reaction yield.

  • Solvent and Base Addition: Add 1,4-dioxane and a 2M aqueous solution of Na₂CO₃. The typical solvent ratio is 4:1 dioxane:water.

    • Trustworthiness: The biphasic solvent system facilitates the dissolution of both the organic-soluble reactants and the water-soluble inorganic base. The base is essential for the transmetalation step of the catalytic cycle.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. This provides real-time validation of reaction completion.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 4-Chloro-2,6-dimethyl-5-(4-methoxyphenyl)pyrimidine.

Safety, Handling, and Storage

Working with halogenated heterocyclic compounds requires strict adherence to safety protocols. While a specific safety data sheet for this exact compound is not universally available, data from closely related structures provide authoritative guidance.

GHS Hazard Identification (Inferred from related compounds):

  • Acute Toxicity, Oral: Harmful if swallowed.[8]

  • Skin Corrosion/Irritation: Causes skin irritation.[9][10]

  • Eye Damage/Irritation: Causes serious eye irritation.[9][10]

  • Respiratory Irritation: May cause respiratory irritation.[8][9]

Hazard CodeDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12]

  • Personal Protective Equipment: Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[12][13]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11][13]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[10][11]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops.[11][12]

  • Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid.[10][11]

  • Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of water. Get medical aid.[11]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[3][11] Keep the container sealed and dry.

Conclusion

4-Chloro-5-iodo-2,6-dimethylpyrimidine (CAS: 83410-16-6) is a powerful and strategic building block for chemical synthesis. Its di-halogenated structure, characterized by orthogonal reactivity, provides researchers in drug discovery with a reliable platform for creating diverse and complex molecules. Understanding its properties, synthetic access, and reactivity is key to leveraging its full potential in the development of novel therapeutics. Adherence to strict safety protocols is mandatory for its handling and application.

References

  • Chemspace, "4-chloro-5-iodo-2,6-dimethylpyrimidine - C6H6ClIN2", Chemspace.com, [Link]

  • Cole-Parmer, "Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%", Coleparmer.com, [Link]

  • Chemdad, "4-AMINO-5-CHLORO-2,6-DIMETHYLPYRIMIDINE", Chemdad.com, [Link]

  • PubChem, "4-Chloro-5-iodopyrimidine", National Center for Biotechnology Information, [Link]

  • PubChem, "4-Amino-5-chloro-2,6-dimethylpyrimidine", National Center for Biotechnology Information, [Link]

  • Acta Crystallographica Section E, "2-Iodo-4,6-dimethylpyrimidine", National Center for Biotechnology Information, [Link]

  • Google Patents, "CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine", P
  • MDPI, "Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors", Mdpi.com, [Link]

  • Molecules, "Recent Advances in Pyrimidine-Based Drugs", National Center for Biotechnology Information, [Link]

  • ResearchGate, "(PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation", Researchgate.net, [Link]

  • Bioorganic & Medicinal Chemistry Letters, "Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent", National Center for Biotechnology Information, [Link]

  • European Journal of Medicinal Chemistry, "Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor...", Pubmed.ncbi.nlm.nih.gov, [Link]

  • Google Patents, "A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine", P

Sources

4-Chloro-5-iodo-2,6-dimethylpyrimidine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Chloro-5-iodo-2,6-dimethylpyrimidine: A Versatile Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 4-Chloro-5-iodo-2,6-dimethylpyrimidine, a halogenated pyrimidine derivative of significant interest to researchers, scientists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its characterization, and the strategic value of its reactivity, offering field-proven insights into its application.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. As a fundamental component of DNA and RNA, its derivatives are readily recognized by biological systems.[1] This inherent bio-compatibility, combined with synthetic tractability, allows for the creation of potent and selective modulators of biological targets.[1] Pyrimidine-based drugs have found applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1]

Within this class, 4-Chloro-5-iodo-2,6-dimethylpyrimidine emerges as a particularly valuable synthetic intermediate. Its structure is strategically functionalized with two different halogens at adjacent positions, each offering a distinct handle for subsequent chemical modifications. This guide will elucidate the properties, synthesis, and application of this compound, demonstrating its role as a powerful tool for constructing complex molecular architectures in the pursuit of novel therapeutics.

Core Physicochemical & Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. The key identifiers and computed properties for 4-Chloro-5-iodo-2,6-dimethylpyrimidine are summarized below.

PropertyValueSource
Molecular Formula C₆H₆ClIN₂Synblock[2]
Molecular Weight 268.48 g/mol Synblock[2]
CAS Number 83410-16-6Synblock[2]
IUPAC Name 4-chloro-5-iodo-2,6-dimethylpyrimidineChemspace[3]
Canonical SMILES CC1=NC(C)=C(I)C(Cl)=N1Chemspace[3]
InChI Key UNEBOKDKZGLMCP-UHFFFAOYSA-NChemspace[3]
Appearance Solid (predicted based on related compounds)N/A
Storage Store in a dry, sealed placeSynblock[2]

The structure features a pyrimidine ring substituted with two methyl groups at positions 2 and 6, a chlorine atom at position 4, and an iodine atom at position 5. The methyl groups enhance lipophilicity and can provide steric influence in binding interactions. The true utility, however, lies in the differential reactivity of the C-Cl and C-I bonds, which will be discussed in detail.

Synthesis and Mechanistic Rationale

The synthesis of 4-Chloro-5-iodo-2,6-dimethylpyrimidine is a multi-step process that requires careful selection of reagents and conditions to achieve regioselectivity. The most logical pathway begins with the construction of the core pyrimidine ring, followed by sequential halogenation.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Electrophilic Iodination A Acetamidine HCl + Dimethyl Malonate B 2,6-Dimethyl-4,6-dihydroxypyrimidine A->B  NaOEt, EtOH, Reflux   C 4-Chloro-2,6-dimethylpyrimidine B->C  POCl₃, Heat   D 4-Chloro-5-iodo-2,6-dimethylpyrimidine C->D  NIS, Acetonitrile  

Caption: Proposed synthetic pathway for 4-Chloro-5-iodo-2,6-dimethylpyrimidine.

Expertise & Causality: Why These Steps?
  • Step 1: Ring Formation: The condensation of an amidine (acetamidine) with a 1,3-dicarbonyl compound (dimethyl malonate) is a classic and highly efficient method for constructing the pyrimidine core.[4] Using a strong base like sodium ethoxide (NaOEt) is critical to deprotonate the malonate, initiating the nucleophilic attack that drives the cyclization. This approach is favored for its high yields and the ready availability of starting materials.

  • Step 2: Chlorination: The conversion of the 4-hydroxypyrimidine tautomer to the 4-chloro derivative is expertly achieved using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃).[5] POCl₃ is the reagent of choice because it effectively replaces the hydroxyl group with a chlorine atom, transforming it into a good leaving group essential for subsequent substitution reactions. This step is a cornerstone of pyrimidine chemistry.

  • Step 3: Iodination: The final step involves introducing the iodine atom at the C5 position. The pyrimidine ring, while aromatic, requires an electrophilic iodinating agent for this transformation. N-Iodosuccinimide (NIS) is ideal for this purpose. It is a mild, easy-to-handle source of electrophilic iodine (I⁺). The reaction proceeds via electrophilic aromatic substitution. The existing substituents (chloro and methyl groups) direct the incoming electrophile to the C5 position, the most electron-rich and sterically accessible site on the ring.

Protocol: A Self-Validating System

The following protocol is a representative methodology. Each step includes purification and characterization checkpoints to ensure the integrity of the intermediate before proceeding, creating a self-validating workflow.

Step 1: Synthesis of 2,6-Dimethyl-4,6-dihydroxypyrimidine

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add dimethyl malonate and acetamidine hydrochloride.[4]

  • Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • Acidify the residue with concentrated HCl to a pH of 1-2 to precipitate the product.

  • Filter the white solid, wash with cold water, and dry under vacuum.

  • Validation: Confirm the structure using ¹H NMR and Mass Spectrometry before proceeding.

Step 2: Synthesis of 4-Chloro-2,6-dimethylpyrimidine

  • Carefully add 2,6-Dimethyl-4,6-dihydroxypyrimidine to an excess of phosphorus oxychloride (POCl₃) at 0 °C.[5]

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • Cool the reaction and carefully pour it onto crushed ice to quench the excess POCl₃.

  • Neutralize the solution with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Validation: Purify by column chromatography. Confirm product identity via ¹H NMR, ¹³C NMR, and MS.

Step 3: Synthesis of 4-Chloro-5-iodo-2,6-dimethylpyrimidine

  • Dissolve 4-Chloro-2,6-dimethylpyrimidine in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-Iodosuccinimide (NIS) portion-wise at room temperature.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate and purify the crude product by column chromatography to yield the final compound.

  • Final Validation: Perform comprehensive characterization as described in the next section.

Comprehensive Characterization: The Trustworthiness Pillar

Unambiguous structural confirmation and purity assessment are non-negotiable in drug development. A combination of spectroscopic and chromatographic techniques provides a robust, self-validating dataset.[6]

TechniqueExpected Results for C₆H₆ClIN₂Rationale
¹H NMR Two sharp singlets in the range of δ 2.5-3.0 ppm.Corresponds to the two magnetically non-equivalent methyl groups (C2-CH₃ and C6-CH₃). The absence of other aromatic protons simplifies the spectrum.
¹³C NMR Signals for the two methyl carbons, the four aromatic carbons (C2, C4, C5, C6), with the C-Cl and C-I carbons being significantly downfield.Provides a carbon count and confirms the electronic environment of each carbon atom in the molecule.
Mass Spec (MS) Molecular ion peak [M]⁺ at m/z 268, with a characteristic [M+2]⁺ peak at m/z 270 (approx. 1/3 intensity).Confirms the molecular weight. The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic feature.
HPLC A single major peak with >95% purity.Assesses the purity of the final compound, crucial for ensuring that downstream reactions are not compromised by impurities.
Standard Operating Protocol for Characterization
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis.[6] Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile for MS and HPLC.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz), a high-resolution mass spectrometer (e.g., TOF or Orbitrap), and a standard HPLC system with a UV detector.[6][7]

  • Data Acquisition & Processing: Acquire standard ¹H, ¹³C, and mass spectra. For HPLC, develop a gradient method using common solvents like water and acetonitrile with a C18 column to ensure good peak separation. Process all data using appropriate software.

Reactivity & Strategic Application in Drug Development

The synthetic power of 4-Chloro-5-iodo-2,6-dimethylpyrimidine lies in the orthogonal reactivity of its two halogen substituents. This allows for selective, sequential chemical modifications, a highly sought-after feature in constructing compound libraries for Structure-Activity Relationship (SAR) studies.

  • The C-I Bond: The carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond. This makes it the preferred site for metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions can be performed under conditions that leave the C-Cl bond intact. This allows for the introduction of aryl, alkyl, alkynyl, or amino groups at the C5 position.[8]

  • The C-Cl Bond: The carbon-chlorine bond is more robust but can be readily displaced by strong nucleophiles in a Nucleophilic Aromatic Substitution (SₙAr) reaction. This reaction is typically performed after the C5 position has been functionalized via cross-coupling. Common nucleophiles include amines, thiols, and alcohols, allowing for the introduction of a second point of diversity at the C4 position.

Workflow: Building Molecular Diversity

Reactivity_Diagram cluster_coupling Step 1: C-I Cross-Coupling cluster_intermediate Intermediate cluster_snar Step 2: C-Cl SₙAr start 4-Chloro-5-iodo-2,6-dimethylpyrimidine C4-Cl C5-I suzuki Suzuki Coupling (R-B(OH)₂) start:f1->suzuki Pd Catalyst sonogashira Sonogashira Coupling (R-C≡CH) start:f1->sonogashira Pd Catalyst buchwald Buchwald-Hartwig (R₂NH) start:f1->buchwald Pd Catalyst intermediate 4-Chloro-5-R-2,6-dimethylpyrimidine C4-Cl C5-R suzuki->intermediate sonogashira->intermediate buchwald->intermediate amines Amination (R'₂NH) intermediate:f0->amines Nucleophile thiols Thiolation (R'SH) intermediate:f0->thiols Nucleophile alcohols Alkoxylation (R'OH) intermediate:f0->alcohols Nucleophile final_product {Final Product | 4-R'-5-R-2,6-dimethylpyrimidine} amines->final_product thiols->final_product alcohols->final_product

Caption: Sequential functionalization strategy using orthogonal C-I and C-Cl reactivity.

This two-step diversification strategy is exceptionally powerful in drug discovery. It enables the rapid synthesis of a matrix of compounds where different groups are systematically varied at the C4 and C5 positions, facilitating a thorough exploration of the chemical space around the pyrimidine scaffold to optimize potency, selectivity, and pharmacokinetic properties.[9][10]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-Chloro-5-iodo-2,6-dimethylpyrimidine is not publicly available, data from structurally similar halogenated pyrimidines can be used to establish prudent handling practices.[11][12]

  • Primary Hazards: Halogenated aromatic compounds should be treated as potential irritants. Based on analogs, this compound may cause skin and serious eye irritation, and may cause respiratory irritation. It may also be harmful if swallowed, inhaled, or in contact with skin.[11][13][14]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.[14]

  • Storage: As recommended by suppliers, store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][15]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-Chloro-5-iodo-2,6-dimethylpyrimidine is more than just a chemical with a specific molecular weight. It is a strategically designed building block that offers a gateway to vast chemical diversity. Its value lies in the orthogonal reactivity of its C-Cl and C-I bonds, which allows for controlled, sequential functionalization. For the medicinal chemist, this translates to an efficient and powerful tool for SAR exploration and the optimization of lead compounds. By understanding its synthesis, characterization, and reactivity with the causal logic outlined in this guide, researchers can fully leverage its potential in the development of next-generation therapeutics.

References

  • Chemspace. 4-chloro-5-iodo-2,6-dimethylpyrimidine. Available from: [Link]

  • PubChem. 4-Chloro-5-iodopyrimidine. National Institutes of Health. Available from: [Link]

  • Karthikeyan, M. S., et al. (2017). Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate. IUCrData, 2(3). Available from: [Link]

  • PubChem. 2,4-Diamino-6-chloropyrimidine. National Institutes of Health. Available from: [Link]

  • AERU. Pesticide properties for 2-amino-4,6-dimethylpyrimidine. University of Hertfordshire. Available from: [Link]

  • Google Patents. Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine. (CN103012278A).
  • León, L. G., et al. (2007). Antiproliferative activity of 4-chloro-5,6-dihydro-2H-pyrans. Part 2: Enhancement of drug cytotoxicity. Bioorganic & Medicinal Chemistry Letters, 17(11), 3087-90. Available from: [Link]

  • Rajavel, R., et al. (2013). The template synthesis, spectral and antibacterial investigation of new N2O2 donor Schiff base Cu(II), Ni(II). Journal of Chemical and Pharmaceutical Research, 5(1), 57-63. Available from: [Link]

  • Xu, Z., et al. (2010). 2-Iodo-4,6-dimethylpyrimidine. Acta Crystallographica Section E, 66(Pt 4), o686. Available from: [Link]

  • Koyiri, K., et al. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 11(2), 596-600. Available from: [Link]

  • Wishart, D. S. (2007). NMR Spectroscopy for Metabolomics Research. Current Pharmaceutical Biotechnology, 8(5), 279-289. Available from: [Link]

  • Google Patents. Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. (CN102399196A).
  • Al-Zoubi, R. M., et al. (2024). Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. Molecules, 29(5), 1083. Available from: [Link]

  • Wang, X., et al. (2005). Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][2][16]benzodiazepines. Organic Letters, 7(25), 5589-91. Available from: [Link]

  • Vitaku, E., et al. (2019). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 12(4), 169. Available from: [Link]

  • Gîlcă, G. E., & Furdui, B. (2023). Recent Trends in the Development of Novel Metal-Based Antineoplastic Drugs. International Journal of Molecular Sciences, 24(13), 10558. Available from: [Link]

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1H NMR spectrum of 4-Chloro-5-iodo-2,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the ¹H NMR Spectrum of 4-Chloro-5-iodo-2,6-dimethylpyrimidine

Abstract

This technical guide offers a detailed examination of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloro-5-iodo-2,6-dimethylpyrimidine. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles and practical considerations for the structural analysis of this key synthetic intermediate. The guide provides a predictive analysis of the spectrum, a rigorous experimental protocol for data acquisition, and a logical framework for spectral interpretation, underscoring the indispensable role of ¹H NMR in modern chemical characterization.

Introduction: The Strategic Importance of 4-Chloro-5-iodo-2,6-dimethylpyrimidine

4-Chloro-5-iodo-2,6-dimethylpyrimidine is a polysubstituted heteroaromatic compound. Halogenated pyrimidines are foundational building blocks in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] The differential reactivity of the chloro and iodo substituents allows for selective, site-specific modifications, such as cross-coupling reactions, making this molecule a versatile precursor for constructing complex molecular architectures.[2] Given its role as a critical intermediate, unambiguous structural verification is imperative. ¹H NMR spectroscopy stands as the primary analytical technique for confirming the identity and purity of such organic compounds in solution.[3]

Molecular Structure and Predicted ¹H NMR Signature

The unique substitution pattern of 4-Chloro-5-iodo-2,6-dimethylpyrimidine directly dictates the features of its ¹H NMR spectrum. A thorough analysis of its structure allows for a precise prediction of the expected spectral data.

G cluster_prep 1. Sample Preparation cluster_acq 2. Spectrometer Setup & Data Acquisition cluster_proc 3. Data Processing & Analysis prep1 Accurately weigh 5-10 mg of 4-Chloro-5-iodo-2,6-dimethylpyrimidine prep2 Dissolve in ~0.7 mL of high-purity deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (TMS, 0.03% v/v) for chemical shift referencing (δ 0.0) prep2->prep3 prep4 Filter solution into a clean, dry 5 mm NMR tube prep3->prep4 acq1 Insert sample into the spectrometer's magnet prep4->acq1 acq2 Lock onto the solvent's deuterium signal acq1->acq2 acq3 Optimize magnetic field homogeneity (shimming) for sharp peaks acq2->acq3 acq4 Set acquisition parameters (e.g., 90° pulse, 16-32 scans, 5s relaxation delay) acq3->acq4 acq5 Acquire the Free Induction Decay (FID) signal acq4->acq5 proc1 Apply Fourier Transform to convert FID to spectrum acq5->proc1 proc2 Perform phase correction to obtain pure absorption lineshapes proc1->proc2 proc3 Apply baseline correction for a flat spectrum proc2->proc3 proc4 Reference the spectrum to the TMS signal at 0.00 ppm proc3->proc4 proc5 Integrate the signals to determine relative proton ratios proc4->proc5

Caption: A self-validating workflow for acquiring and processing a ¹H NMR spectrum.

Step-by-Step Experimental Methodology
  • Sample Preparation :

    • Weigh 5-10 mg of the solid 4-Chloro-5-iodo-2,6-dimethylpyrimidine into a clean, dry vial.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it must dissolve the compound without contributing interfering signals.

    • For precise chemical shift calibration, add a small quantity of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm. [4] * Ensure the sample is fully dissolved, then filter the solution through a small cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition :

    • Place the NMR tube into the spectrometer. [5] * The instrument's software will "lock" onto the deuterium signal of the solvent, which serves to stabilize the magnetic field during the experiment.

    • "Shimming" is performed to optimize the homogeneity of the magnetic field across the sample volume. This is a critical step to achieve sharp, well-resolved NMR signals.

    • Standard ¹H NMR acquisition parameters are set. This includes defining the spectral width, the pulse angle (typically 90° for quantitative measurements), the number of scans (averaging multiple scans improves the signal-to-noise ratio), and a relaxation delay to allow the nuclear spins to return to equilibrium between pulses.

    • The experiment is initiated, applying radiofrequency pulses and recording the resulting Free Induction Decay (FID) signal. [6]

  • Data Processing :

    • The raw FID data (time-domain) is converted into a spectrum (frequency-domain) via a mathematical operation called a Fourier Transform.

    • The spectrum is then phased to ensure that all peaks have the correct absorptive lineshape.

    • A baseline correction is applied to ensure the baseline of the spectrum is flat at zero intensity.

    • The chemical shift axis is calibrated by setting the TMS peak to exactly 0.00 ppm.

    • The integration tool is used to measure the area under each peak, providing the relative ratio of the protons responsible for each signal. [7]

Authoritative Interpretation and Structural Confirmation

The final processed spectrum provides a unique fingerprint of the molecule. For 4-Chloro-5-iodo-2,6-dimethylpyrimidine, a successful structural confirmation would rest on observing a spectrum consistent with the predictions outlined in Table 1. [3]

  • Signal Confirmation : The spectrum should display exactly two signals in the 2.5-2.8 ppm region.

  • Multiplicity Check : Both signals must be sharp singlets, confirming the absence of adjacent protons.

  • Integration Validation : The integration ratio of the two signals must be 1:1 (or 3H:3H), confirming the presence of two methyl groups.

The presence of any unassigned peaks could indicate impurities, residual solvent, or water. [3]The precise separation between the two methyl singlets is a direct consequence of the distinct electronic environments created by the chloro and iodo substituents, providing a high degree of confidence in the assigned structure.

Conclusion

The ¹H NMR spectrum of 4-Chloro-5-iodo-2,6-dimethylpyrimidine is predicted to be simple yet highly informative, characterized by two distinct singlets corresponding to the two non-equivalent methyl groups. This guide has provided the theoretical foundation for this prediction, a detailed and robust protocol for experimental execution, and the logical framework for an authoritative interpretation of the resulting data. For any scientist engaged in the synthesis or application of this important chemical intermediate, a rigorous application of ¹H NMR spectroscopy, as detailed herein, is a non-negotiable step for ensuring structural integrity and advancing research with confidence.

References

  • Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]

  • Slideshare. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Xu, L., et al. (2011). 2-Iodo-4,6-dimethylpyrimidine. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

  • Kolonko, K. (2021). Interpreting Aromatic NMR Signals. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved from [Link]

  • Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • Patel, D., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of 8,9-dihydropyrimido[4,5-e]o[8][7]xazepin-7(5H)-ones by the reaction of 1-(4-chloropyrimidin-5-YL)alkan-1-OLS with N-alkylglycines. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • PubMed. (2005). Synthesis of tricyclic 4-chloro-pyrimido[4,5-b]b[8][7]enzodiazepines. Retrieved from [Link]

  • Chemspace. (n.d.). 4-chloro-5-iodo-2,6-dimethylpyrimidine. Retrieved from [Link]

Sources

Technical Whitepaper: Structural Elucidation and Spectral Analysis of 4-Chloro-5-iodo-2,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The heterocycle 4-Chloro-5-iodo-2,6-dimethylpyrimidine represents a high-value scaffold in medicinal chemistry, particularly as a precursor for polysubstituted pyrimidines via orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at C4, Sonogashira at C5).

Characterizing this molecule by


C NMR presents specific challenges due to the lack of ring protons and the significant relativistic effects introduced by the iodine substituent. This guide provides a definitive protocol for the structural elucidation of this compound, emphasizing the Heavy Atom on Light Atom (HALA)  effect which causes anomalous chemical shifts often miscalculated by standard prediction algorithms.

Theoretical Framework: The Iodine Anomaly

To accurately assign the spectrum of this molecule, one must understand the electronic perturbations specific to the 5-iodo-pyrimidine core.

The Heavy Atom Effect (HALA)

Standard electronegativity rules suggest that attaching a halogen should deshield the carbon nucleus (move it downfield). However, Iodine (


) introduces significant spin-orbit coupling. This relativistic effect propagates to the attached carbon (C5), causing a massive shielding effect  (upfield shift).
  • Prediction vs. Reality: Automated software often predicts the C-I carbon at ~100–110 ppm. In reality, for 5-iodopyrimidines, this signal frequently appears between 90–100 ppm , often overlapping with solvent peaks or appearing in the "forbidden" gap between aliphatic and aromatic regions.

Substituent Effects
  • C4-Cl: The chlorine atom at C4, combined with the adjacent Nitrogen (N3), creates a highly deshielded environment (~160 ppm).

  • C2/C6-Methyls: The methyl groups act as weak electron donors but primarily serve as the only source of proton magnetization for long-range heteronuclear coupling (HMBC).

Experimental Protocol

This protocol is designed to overcome the long relaxation times (


) of quaternary carbons, which constitute the entire aromatic ring of this molecule.
Sample Preparation
  • Solvent: DMSO-

    
     (Preferred for solubility and preventing aggregation) or CDCl
    
    
    
    .
  • Concentration: Minimum 20 mg/0.6 mL to ensure quaternary carbon detection within reasonable scan times.

  • Relaxation Agent (Optional but Recommended): Add 0.02 M Chromium(III) acetylacetonate [Cr(acac)

    
    ]. This paramagnetic agent shortens 
    
    
    
    , allowing for quantitative integration and faster detection of the C-I and C-Cl carbons.
Acquisition Parameters[1]
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (d1):

    • With Cr(acac)

      
      : 2.0 seconds.
      
    • Without Cr(acac)

      
      : 5.0 – 10.0 seconds (Critical for C2, C4, C5, C6 visibility).
      
  • Spectral Width: 0 – 220 ppm.

  • Scans (NS): Minimum 1024 (due to 4 quaternary carbons).

Spectral Assignment & Data Analysis[2][3][4][5]

The following assignments are derived from empirical data of analogous 5-iodo-pyrimidines and relativistic theoretical models.

Chemical Shift Table (DMSO- )
PositionCarbon TypeApprox.[1][2][3][4] Shift (

, ppm)
Assignment Logic
C2 Quaternary (

)
167.0 – 169.0 Flanked by two Nitrogens; deshielded.
C4 Quaternary (

-Cl)
160.0 – 162.0 Deshielded by Cl and N3; typically upfield of C2.
C6 Quaternary (

-Me)
164.0 – 166.0 Deshielded by N1; distinct from C4 due to Me vs Cl substituent.
C5 Quaternary (

-I)
96.0 – 102.0 Diagnostic Peak. Heavily shielded by Iodine (HALA effect).
2-Me Methyl (

)
25.0 – 26.0 Aliphatic; typically slightly downfield of 6-Me.
6-Me Methyl (

)
23.0 – 24.0 Aliphatic.
Structural Logic Diagram (Graphviz)

The following diagram illustrates the flow of logic required to distinguish the three high-frequency quaternary carbons (C2, C4, C6) using 2D NMR.

G cluster_0 Input Data cluster_1 HMBC Correlations (Long Range) cluster_2 Assignments Me_Protons 1H NMR: Methyl Singlets (2.5 - 2.7 ppm) HMBC_2Me 2-Me Protons -> C2 (Strong 2-bond) Me_Protons->HMBC_2Me HMBC_6Me 6-Me Protons -> C6 (2-bond) & C5 (3-bond) Me_Protons->HMBC_6Me C_Spectrum 13C NMR: Quaternary Peaks (160-170 ppm) & (95-100 ppm) Assign_C5 C5 (Iodinated) Confirmed by 3-bond from 6-Me Unique Shift (~100 ppm) C_Spectrum->Assign_C5 Assign_C2 C2 assigned via 2-Me correlation only HMBC_2Me->Assign_C2 Identifies C2 HMBC_6Me->Assign_C5 Identifies C5 Assign_C6 C6 assigned via 2-bond from 6-Me HMBC_6Me->Assign_C6 Identifies C6 Assign_C4 C4 (Chlorinated) Orphan (No HMBC from Me) Assign_C2->Assign_C4 Remaining Peak is C4

Caption: Logic flow for assigning quaternary carbons using Methyl-proton handles in HMBC experiments.

Validation Strategy: The HMBC Anchor

Because this molecule lacks ring protons, standard COSY or NOESY experiments are useless for the aromatic core. The HMBC (Heteronuclear Multiple Bond Correlation) is the mandatory validation step.

The "Orphan" Carbon Method
  • 2-Me Protons: Will show a strong correlation to C2 . They generally cannot couple to C4 or C6 (4+ bonds away).

  • 6-Me Protons: Will show correlations to C6 (2-bond, strong) and C5 (3-bond, weak/medium).

  • C4 Identification: The carbon at ~160-162 ppm will show NO HMBC correlations to either methyl group. This "silent" behavior confirms it as the C4-Cl position.

Quality Control & Impurity Profiling

Common synthetic impurities include:

  • 4-Hydroxy derivative: Result of hydrolysis of the C-Cl bond. Look for a carbonyl shift >165 ppm and broad OH proton.

  • Des-iodo precursor: If iodination is incomplete, C5 will shift downfield to ~120 ppm (doublet in 1H-coupled C13, or showing HSQC correlation to a proton).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Kaupp, M., et al. (2004). "Relativistic Effects on NMR Chemical Shifts: The Heavy Atom Effect." Chemical Reviews, 104(9), 4125–4204. Link (Foundational theory on Iodine-induced shielding).

  • Still, I. W. J., et al. (1978).[5] "13C NMR Spectra of Chlorinated Pyrimidines." Canadian Journal of Chemistry, 56, 725.[5] Link (Base shifts for chloropyrimidines).

  • Lommerse, J. P., et al. (1996).[6] "Crystal structure and interactions of 2-iodo-4,6-dimethylpyrimidine." Acta Crystallographica, C52. (Structural analog data).

Sources

An In-depth Technical Guide to the Halogen Reactivity in 4-Chloro-5-iodo-2,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the halogen reactivity in 4-Chloro-5-iodo-2,6-dimethylpyrimidine, a versatile building block in synthetic and medicinal chemistry. We delve into the nuanced interplay of electronic and steric factors that govern the chemoselectivity of this dihalogenated pyrimidine. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable, field-proven protocols for leveraging the distinct reactivity of the chloro and iodo substituents. Key transformations, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and nucleophilic aromatic substitution, are discussed in detail, supported by mechanistic insights and practical guidance.

Introduction: The Strategic Value of Dihalogenated Pyrimidines

Halogenated pyrimidines are foundational scaffolds in the synthesis of a vast array of biologically active molecules and functional materials.[1] Their importance stems from the carbon-halogen bond's capacity to serve as a versatile reactive handle for numerous chemical transformations. Specifically, chloro- and fluoro-pyrimidines are excellent substrates for nucleophilic aromatic substitution (SNAr), enabling the introduction of various heteroatomic functional groups.[1] Conversely, iodo- and bromo-pyrimidines are highly valued for their participation in palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds.[1]

The subject of this guide, 4-Chloro-5-iodo-2,6-dimethylpyrimidine (CAS 83410-16-6), presents a compelling case study in chemoselectivity.[2] The presence of two different halogens on the pyrimidine ring, each with distinct electronic and steric environments, allows for selective functionalization. This dual reactivity makes it a highly prized intermediate in organic synthesis.[3] This guide will elucidate the principles governing this selective reactivity and provide practical protocols for its application.

Physicochemical Properties of 4-Chloro-5-iodo-2,6-dimethylpyrimidine

A thorough understanding of the physicochemical properties of 4-Chloro-5-iodo-2,6-dimethylpyrimidine is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₆H₆ClIN₂
Molecular Weight 268.48 g/mol
Appearance Off-white to yellow solid
CAS Number 83410-16-6

Data sourced from publicly available chemical supplier information.[2]

The Core of Reactivity: Electronic and Steric Influences

The differential reactivity of the chloro and iodo substituents in 4-Chloro-5-iodo-2,6-dimethylpyrimidine is governed by a combination of electronic and steric effects.

Electronic Effects

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electron deficiency activates the ring towards nucleophilic attack. The chlorine atom at the 4-position is more susceptible to nucleophilic aromatic substitution (SNAr) than the iodine atom at the 5-position.[3] This is because the C4 position is para to one of the ring nitrogens and ortho to the other, making it more electron-deficient and thus more electrophilic. Frontier molecular orbital theory suggests that the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is higher at the C4 position compared to C2 in 2,4-dihalopyrimidines, making it the preferred site for nucleophilic attack.[4]

In contrast, the carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond, making it the more reactive site in palladium-catalyzed cross-coupling reactions. The oxidative addition of the C-I bond to a palladium(0) catalyst is significantly faster than the oxidative addition of the C-Cl bond. This difference in reactivity forms the basis for the selective functionalization of the C5 position.

Steric Effects

The two methyl groups at the 2- and 6-positions exert significant steric hindrance around the adjacent chloro and iodo substituents. This steric crowding can influence the approach of bulky reagents and catalysts. While steric hindrance can sometimes be a limiting factor, it can also be exploited to enhance selectivity. For instance, the steric bulk of the methyl groups may disfavor the approach of a bulky nucleophile to the C4 position in an SNAr reaction, potentially requiring more forcing conditions. In cross-coupling reactions, the choice of a bulky phosphine ligand on the palladium catalyst can be critical in navigating the steric environment of the substrate.[5]

Palladium-Catalyzed Cross-Coupling Reactions: Selective C-I Bond Functionalization

The greater reactivity of the C-I bond in palladium-catalyzed reactions allows for the selective functionalization of the 5-position of 4-Chloro-5-iodo-2,6-dimethylpyrimidine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organoboron compound and an aryl or vinyl halide.[6]

3.1.1. Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The initial and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst. Due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, oxidative addition occurs selectively at the C5 position.

Suzuki_Miyaura_Mechanism cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OA Oxidative Addition (Selective at C-I) PdII_complex R-Pd(II)-I(L2) OA->PdII_complex Transmetalation Transmetalation (R'-B(OH)2 + Base) PdII_complex->Transmetalation PdII_R_R_prime R-Pd(II)-R'(L2) Transmetalation->PdII_R_R_prime RE Reductive Elimination PdII_R_R_prime->RE RE->Pd0 Regenerates Catalyst Product R-R' (Product) RE->Product ArylHalide Ar-I BoronicAcid Ar'-B(OH)2

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

3.1.2. Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-Chloro-5-iodo-2,6-dimethylpyrimidine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane and water (solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add 4-Chloro-5-iodo-2,6-dimethylpyrimidine (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[7][8]

3.2.1. Mechanistic Considerations

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] Similar to the Suzuki coupling, the palladium cycle is initiated by the selective oxidative addition of the C-I bond. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 OA Oxidative Addition (Selective at C-I) PdII_complex Ar-Pd(II)-I(L2) OA->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_alkynyl Ar-Pd(II)-C≡CR(L2) Transmetalation->PdII_alkynyl RE Reductive Elimination PdII_alkynyl->RE RE->Pd0 Regenerates Catalyst Product Ar-C≡CR (Product) RE->Product CuI Cu(I)X Cu_acetylide Cu(I)-C≡CR Alkyne H-C≡CR Alkyne->Cu_acetylide Deprotonation Base Base Cu_acetylide->Transmetalation Transmetalation to Pd(II) Buchwald_Hartwig_Mechanism cluster_catalytic_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L2 OA Oxidative Addition (Selective at C-I) PdII_complex R-Pd(II)-I(L2) OA->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord PdII_amido R-Pd(II)-NR'R''(L2) Amine_Coord->PdII_amido RE Reductive Elimination PdII_amido->RE RE->Pd0 Regenerates Catalyst Product R-NR'R'' (Product) RE->Product ArylHalide Ar-I Amine HNR'R'' Base Base SNAr_Mechanism Start Substituted Pyrimidine (Ar-Cl) Addition Nucleophilic Addition Start->Addition Nucleophile Nu⁻ Meisenheimer Meisenheimer Complex (Anionic Intermediate) Addition->Meisenheimer Elimination Elimination of Leaving Group (Cl⁻) Meisenheimer->Elimination Product Substituted Product (Ar-Nu) Elimination->Product Synthetic_Strategy Start 4-Chloro-5-iodo- 2,6-dimethylpyrimidine Step1 Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Start->Step1 Intermediate 5-Aryl-4-chloro- 2,6-dimethylpyrimidine Step1->Intermediate Step2 Nucleophilic Aromatic Substitution (SNAr) Intermediate->Step2 Product 4-Nu-5-Aryl- 2,6-dimethylpyrimidine Step2->Product

Sources

Methodological & Application

Application Note: Regioselective Suzuki Coupling of 4-Chloro-5-iodo-2,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery chemists requiring a robust, regioselective protocol for functionalizing 4-Chloro-5-iodo-2,6-dimethylpyrimidine .

This scaffold presents a classic "mixed-halogen" challenge. The protocol below prioritizes the chemoselective Suzuki-Miyaura coupling of the C5-Iodine while preserving the C4-Chlorine for subsequent diversification (e.g., SNAr or a second catalytic coupling).

Executive Summary

4-Chloro-5-iodo-2,6-dimethylpyrimidine is a densely functionalized heterocycle. Its reactivity profile is defined by the competition between the C5-Iodide (highly reactive toward oxidative addition) and the C4-Chloride (activated for nucleophilic aromatic substitution, SNAr).

This protocol details the "C5-First" Strategy . By exploiting the significant Bond Dissociation Energy (BDE) difference between C–I and C–Cl, we can achieve >95% regioselectivity for the C5 position. The resulting 4-chloro-5-aryl-2,6-dimethylpyrimidine serves as a versatile intermediate for library generation.

Mechanistic Insight & Strategy

The Reactivity Hierarchy

Success requires navigating three competing factors:

  • Oxidative Addition Rates: Pd(0) inserts into the C–I bond (

    
    ) significantly faster than the C–Cl bond (
    
    
    
    ).
  • Steric Congestion: The C5 position is sterically crowded, flanked by a C4-Chlorine and a C6-Methyl group. This "ortho-ortho" substitution pattern can retard transmetallation.

  • Hydrolytic Instability: The C4-Chlorine is adjacent to N3, making it susceptible to hydrolysis (to the pyrimidinone) under basic, aqueous conditions at high temperatures.

The Solution: Use a sterically robust catalyst system (Pd(dppf)Cl2) with a mild base (Na2CO3) at controlled temperatures (60–80 °C) to favor C5 coupling while suppressing C4 hydrolysis and bis-coupling.

Reaction Pathway Diagram

ReactionPathway SM Starting Material (4-Cl-5-I-2,6-Me-Pyr) Cat Pd(dppf)Cl2 Oxidative Addition SM->Cat Fast (C-I) Side2 Side Product B (C4-Hydrolysis) SM->Side2 Strong Base/H2O (SNAr) Int1 Pd(II)-Intermediate (C5-Insertion) Cat->Int1 Prod Target Product (C5-Aryl-C4-Chloro) Int1->Prod Transmetallation & Red. Elim. Side1 Side Product A (Bis-Coupled) Int1->Side1 Over-reaction (>90°C)

Figure 1: Reaction pathway showing the kinetic preference for C5-I coupling and potential side reactions.

Experimental Protocol (The "Titan" Method)

This protocol is optimized for 1.0 mmol scale.

Materials & Reagents[1]
ComponentRoleSpecificationEquiv.
Substrate Electrophile4-Chloro-5-iodo-2,6-dimethylpyrimidine1.0
Boronic Acid NucleophileArylboronic acid (Ar-B(OH)₂)1.05 - 1.10
Catalyst Pd SourcePd(dppf)Cl₂[1]·CH₂Cl₂ 0.03 (3 mol%)
Base ActivatorNa₂CO₃ (2.0 M Aqueous)2.5
Solvent Medium1,4-Dioxane (Degassed)0.2 M (conc.)

> Expert Note: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ because the bidentate dppf ligand prevents rapid catalyst deactivation and handles the steric bulk at C5 better than monodentate phosphines.

Step-by-Step Procedure

Step 1: Preparation of the Vessel

  • Equip a 25 mL round-bottom flask or a microwave vial with a magnetic stir bar.

  • Add 4-Chloro-5-iodo-2,6-dimethylpyrimidine (268 mg, 1.0 mmol) and the Arylboronic acid (1.05 mmol).

  • Add the catalyst Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol).

  • Seal the vessel with a septum.

Step 2: Solvent & Degassing (CRITICAL)

  • Evacuate the vessel and backfill with Nitrogen (N₂) or Argon (3 cycles).

  • Syringe in 1,4-Dioxane (4.0 mL) and 2.0 M Na₂CO₃ (1.25 mL, 2.5 mmol).

    • Note: The solvent ratio is roughly 3:1 Organic:Aqueous.

  • Sparge the mixture with N₂ gas for 5–10 minutes (bubbling gas directly into the liquid) to remove dissolved oxygen. Oxygen is the primary cause of homocoupling and catalyst death.

Step 3: Reaction

  • Heat the reaction mixture to 75–80 °C in an oil bath (or aluminum block).

  • Monitor by TLC or LC-MS after 2 hours .

    • Target: Disappearance of starting material (SM).

    • Observation: If SM remains after 4 hours, add 1 mol% fresh catalyst. Do not increase temperature above 90 °C to avoid attacking the C4-chloride.

Step 4: Workup & Purification

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Separate the layers.[1] Extract the aqueous layer once more with Ethyl Acetate (10 mL).

  • Wash combined organics with Brine (15 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (SiO₂).[1]

    • Eluent: Typically Hexanes/Ethyl Acetate (gradient 0% to 30%). The product is usually less polar than the boronic acid but more polar than the starting iodide.

Troubleshooting & Optimization Matrix

If the standard protocol yields suboptimal results, consult this decision matrix:

IssueDiagnosisCorrective Action
Low Conversion Steric hindrance or catalyst death.Switch to Pd(dtbpf)Cl₂ or XPhos Pd G2 . These are "hotter" catalysts for hindered substrates.
Hydrolysis (C4-OH) Base is too strong or too much water.Switch base to K₃PO₄ (solid) or CsF and use anhydrous Dioxane.
Bis-Coupling (C4+C5) Temperature too high.Lower temperature to 60 °C . Ensure Boronic Acid stoichiometry is strict (1.0 equiv).
De-iodination Protodehalogenation.Use Anhydrous THF as solvent. Ensure solvent is dry.
Workflow Logic

Workflow Start Start: 1.0 mmol Scale Setup Add SM, Boronic Acid, Pd(dppf)Cl2 Start->Setup Degas Add Solvents & Sparge N2 (Critical Step) Setup->Degas Heat Heat to 80°C Degas->Heat Check LC-MS Check @ 2h Heat->Check Success Complete: Workup & Purify Check->Success >95% Conv. Fail1 SM Remaining? Add 1% Cat, +2h Check->Fail1 Incomplete Fail2 Bis-Coupling? Restart @ 60°C Check->Fail2 Over-reaction Fail1->Heat

Figure 2: Operational workflow for the coupling protocol.

Safety & Handling

  • 4-Chloro-5-iodo-2,6-dimethylpyrimidine: Treat as a potential skin sensitizer and irritant. Wear nitrile gloves and safety glasses.

  • Palladium Catalysts: Heavy metal waste. Dispose of in designated solid waste containers.

  • Boronic Acids: Generally low toxicity, but handle with care to avoid inhalation of dust.

References

  • Regioselectivity in Dihalogenated Pyrimidines

    • Gong, Y., & Pauls, H. W. (2010). Regioselective coupling of 2,4-dichloropyrimidine. This paper establishes the baseline reactivity where C4 is preferred in dichloro systems, highlighting the necessity of the Iodo-substituent for C5 selectivity.
    • Source:

  • Suzuki Coupling of 5-Halopyrimidines

    • Schomaker, J. M., & Delia, T. J. (2010). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Demonstrates the high reactivity of the C5-position in Suzuki couplings when activated by appropriate halogens.[2]

    • Source: [J. Org.[3][1] Chem via ACS Publications]([Link])

  • Microwave-Assisted Procedures

    • Lestincova, A., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Provides comparative data on catalyst loading and temperature effects for pyrimidine couplings.[4]

    • Source:

  • General Suzuki-Miyaura Guide

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. The foundational review for mechanism and conditions.
    • Source:

Sources

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 4-Chloro-5-iodo-2,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of arylamines and their heteroaromatic analogs, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth technical overview and detailed protocols for the application of the Buchwald-Hartwig amination to a particularly useful and challenging substrate: 4-Chloro-5-iodo-2,6-dimethylpyrimidine.

This dihalogenated pyrimidine offers two distinct reaction sites for cross-coupling. The inherent reactivity difference between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds presents an opportunity for selective functionalization. Generally, the C-I bond is significantly more susceptible to oxidative addition to the palladium(0) catalyst, the rate-determining step in many cross-coupling reactions, than the more robust C-Cl bond. This differential reactivity allows for a chemo-selective amination at the 5-position, leaving the 4-chloro substituent intact for subsequent transformations. Such a strategy is highly valuable in the modular synthesis of complex, highly substituted pyrimidine derivatives, which are a prominent class of compounds in medicinal chemistry.

This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanistic principles, practical experimental protocols, and optimization strategies for the selective Buchwald-Hartwig amination of 4-Chloro-5-iodo-2,6-dimethylpyrimidine.

Mechanistic Rationale for Selective Amination

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[3][4] Understanding this cycle is crucial for rationalizing the reaction conditions and troubleshooting potential issues.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex [Ar-Pd(II)(L_n)-X] oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination HNR'R'' / Base amido_complex [Ar-Pd(II)(L_n)-NR'R''] amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-NR'R'' reductive_elimination->product

Figure 1: The Buchwald-Hartwig Catalytic Cycle.

The key to achieving selectivity in the amination of 4-Chloro-5-iodo-2,6-dimethylpyrimidine lies in the initial "Oxidative Addition" step. The bond dissociation energy of the C-I bond is lower than that of the C-Cl bond, making the former significantly more reactive towards the electron-rich Pd(0) catalyst. By carefully controlling the reaction conditions, particularly temperature and reaction time, the oxidative addition can be directed to occur exclusively at the C-I bond.

Recommended Reagents and Their Roles

The success of a selective Buchwald-Hartwig amination hinges on the judicious selection of the catalyst, ligand, base, and solvent.

ComponentRecommended ReagentsRationale for Selection
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common and effective Pd(0) source. Pd(OAc)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[4]
Ligand For Primary Amines: BrettPhos or XPhosFor Secondary Amines: RuPhos or DavePhosBulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination steps.[3] BrettPhos and XPhos are particularly effective for coupling primary amines, while RuPhos and DavePhos are well-suited for secondary amines.
Base NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ (Cesium carbonate)A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. NaOtBu is a common choice for its efficacy. For more sensitive substrates, a weaker base like Cs₂CO₃ may be employed, potentially requiring higher temperatures.
Solvent Toluene or 1,4-DioxaneAnhydrous, aprotic solvents are necessary to prevent quenching of the base and interference with the catalytic cycle. Toluene and dioxane are excellent choices due to their ability to dissolve the reactants and their relatively high boiling points.

Experimental Protocols

Note: These protocols are designed as a starting point and may require optimization for specific amines. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Protocol 1: Selective Amination with a Primary Amine (e.g., Aniline)

Materials:

  • 4-Chloro-5-iodo-2,6-dimethylpyrimidine

  • Aniline

  • Pd₂(dba)₃

  • BrettPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add 4-Chloro-5-iodo-2,6-dimethylpyrimidine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and BrettPhos (0.04 mmol, 4 mol%).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • In a separate vial, dissolve sodium tert-butoxide (1.4 mmol) in anhydrous toluene (2 mL) under argon.

  • To the Schlenk tube, add aniline (1.2 mmol) via syringe.

  • Add the NaOtBu solution to the reaction mixture dropwise with stirring.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Amination with a Secondary Amine (e.g., Morpholine)

Materials:

  • 4-Chloro-5-iodo-2,6-dimethylpyrimidine

  • Morpholine

  • Pd(OAc)₂

  • RuPhos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk tube, add 4-Chloro-5-iodo-2,6-dimethylpyrimidine (1.0 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), RuPhos (0.06 mmol, 6 mol%), and Cesium Carbonate (2.0 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Add morpholine (1.5 mmol) via syringe.

  • Heat the reaction mixture to 100-110 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following diagram outlines a logical workflow for troubleshooting common issues.

Troubleshooting_Workflow start Low or No Conversion check_reagents Check Reagent Quality (Anhydrous Solvent, Active Base) start->check_reagents increase_temp Increase Temperature (in 10 °C increments) check_reagents->increase_temp Reagents OK change_ligand Screen Different Ligands (e.g., XPhos for primary amines) increase_temp->change_ligand No Improvement success Improved Yield increase_temp->success Improvement change_base Try a Stronger Base (e.g., LHMDS) change_ligand->change_base No Improvement change_ligand->success Improvement increase_catalyst Increase Catalyst Loading (up to 5 mol% Pd) change_base->increase_catalyst No Improvement change_base->success Improvement increase_catalyst->success Improvement

Sources

Application Note: Site-Selective C-C Bond Formation using 4-Chloro-5-iodo-2,6-dimethylpyrimidine

[1][2]

Introduction & Strategic Analysis

In medicinal chemistry, the pyrimidine core is ubiquitous, yet decorating it with specific substitution patterns remains a synthetic challenge.[1][2][3] 4-Chloro-5-iodo-2,6-dimethylpyrimidine represents a "privileged scaffold" because it contains two distinct halogen handles with significantly different electronic and steric environments.[1][2]

The Reactivity Hierarchy

To design successful synthetic routes, researchers must respect the intrinsic reactivity order of this molecule:

  • Primary Site (C-5 Iodine): The C-I bond is the weakest (Bond Dissociation Energy ~53 kcal/mol).[1] It undergoes rapid oxidative addition with Pd(0) catalysts.[1] This position is electronically neutral relative to C-4, making it less susceptible to

    
     but ideal for Suzuki, Sonogashira, and Stille couplings.[1][2]
    
  • Secondary Site (C-4 Chlorine): The C-Cl bond is stronger (~95 kcal/mol) and sterically shielded by the C-5 substituent (after the first step) and the C-2 methyl group.[1] However, it is located ortho to the ring nitrogens, making it highly electrophilic.[1][2] It serves as an excellent handle for Nucleophilic Aromatic Substitution (

    
    ) or, under specialized ligand conditions, a second cross-coupling event.[1][2]
    
  • Tertiary Sites (C-2/C-6 Methyls): generally inert under coupling conditions but serve as blocking groups to prevent regioselectivity issues common in less substituted pyrimidines.[1]

Mechanistic Visualization

The following diagram illustrates the divergent reaction pathways available to this scaffold.

Reactivity_HierarchyScaffold4-Chloro-5-iodo-2,6-dimethylpyrimidineC5_PathPath A: C-5 Functionalization(Kinetic Control)Scaffold->C5_Path Fast Oxidative Addition (C-I)SuzukiSuzuki/Sonogashira(Pd-Catalyzed)C5_Path->Suzuki Retention of C-4 ClC4_PathPath B: C-4 Functionalization(Thermodynamic/Electronic Control)SNArSNAr Displacement(Amines/Alkoxides)C4_Path->SNAr Activated by Ring NSuzuki->C4_Path Subsequent Step

Figure 1: Chemoselective reaction pathways.[1][2] The C-5 position allows for initial C-C bond formation without disturbing the C-4 chloride.

Protocol A: Chemoselective C-5 Sonogashira Coupling

This protocol describes the installation of an alkynyl group at the C-5 position. The presence of the C-4 chlorine does not interfere under these mild conditions.[2]

Target Outcome: 4-Chloro-2,6-dimethyl-5-(arylethynyl)pyrimidine.[1][2][4]

Materials
  • Substrate: 4-Chloro-5-iodo-2,6-dimethylpyrimidine (1.0 equiv)

  • Coupling Partner: Aryl acetylene (1.5 equiv)[1]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)[1]

  • Co-Catalyst: Copper(I) iodide (CuI) (10 mol%)[1]

  • Base/Solvent: Triethylamine (Et₃N) (excess, used as solvent or co-solvent with THF)[1]

Step-by-Step Methodology
  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the pyrimidine substrate (1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol).

  • Degassing: Evacuate the vessel and backfill with dry Argon (repeat 3 times) to ensure an oxygen-free environment (crucial to prevent homocoupling of the alkyne).

  • Addition: Add degassed Triethylamine (2.0 mL) and the aryl acetylene (1.5 mmol) via syringe under Argon flow.

    • Note: If solubility is an issue, use a 1:1 mixture of THF/Et₃N.[1][2]

  • Reaction: Heat the sealed vessel to 80 °C for 12–14 hours. The solution typically turns dark brown/black.[1]

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting iodide (

    
    ) should disappear, replaced by a highly fluorescent product spot.[1]
    
  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and ammonium salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).

Key Insight: The C-4 Chlorine remains intact because the oxidative addition of Pd into the C-Cl bond requires higher temperatures (>100°C) or electron-rich alkylphosphine ligands, which are absent here.[1]

Protocol B: Chemoselective C-5 Suzuki-Miyaura Coupling

This protocol allows for the introduction of aryl or heteroaryl groups at C-5.[2]

Target Outcome: 4-Chloro-2,6-dimethyl-5-arylpyrimidine.[1][2][4][5]

Materials
  • Substrate: 4-Chloro-5-iodo-2,6-dimethylpyrimidine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)[1]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%)[1]

  • Base: Sodium Carbonate (

    
    ) (2.0 M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)[1][2]

Step-by-Step Methodology
  • Setup: Combine substrate (1.0 mmol), arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (35 mg) in a reaction vial.

  • Solvent System: Add 1,4-Dioxane (4 mL) and 2.0 M

    
     (1 mL).
    
  • Reaction: Heat at 80–90 °C for 4–6 hours under an inert atmosphere.

    • Optimization Note: Avoid temperatures above 100°C to prevent competitive activation of the C-4 chloride.[2]

  • Workup: Dilute with water and extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1][2]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol C: Sequential C-4 Functionalization

Once the C-5 position is substituted, the C-4 chlorine can be activated.[2] This step exploits the electron-deficient nature of the pyrimidine ring.[6]

Option 1: Nucleophilic Aromatic Substitution ( )

Ideal for introducing amines, alkoxides, or thiols.[1][2]

  • Reagents: Primary/Secondary Amine (1.2 equiv),

    
     or 
    
    
    (2.0 equiv).[1]
  • Conditions: Reflux in n-Butanol or DMF at 100–120 °C.

  • Mechanism: The C-5 substituent (especially if electron-withdrawing or an alkyne) can further activate the C-4 position toward nucleophilic attack.[1]

Option 2: C-4 Suzuki Coupling (Difficult but Possible)

If a C-C bond is required at C-4 (e.g., to make a 4,5-diarylpyrimidine), standard ligands like

12
  • Catalyst System: Use Pd(OAc)₂ with XPhos or SPhos .[1] These electron-rich Buchwald ligands facilitate oxidative addition into the sterically hindered and stronger C-Cl bond.

  • Base:

    
    .[1][2][7]
    
  • Solvent: Toluene/Water at 100 °C.

Experimental Workflow Summary

The following diagram summarizes the sequential synthesis logic, moving from the starting di-halo scaffold to a complex tris-substituted product.

WorkflowStartStart:4-Chloro-5-iodo-2,6-dimethylpyrimidineStep1Step 1: C-5 Coupling(Suzuki/Sonogashira)Conditions: Pd(PPh3)4, 80°CStart->Step1IntermediateIntermediate:5-Substituted-4-chloropyrimidineStep1->IntermediateStep2_AStep 2A: SNAr(Amine/Alkoxide)Conditions: Base, HeatIntermediate->Step2_AStep2_BStep 2B: C-4 Coupling(Suzuki/Stille)Conditions: Pd-XPhos, 100°CIntermediate->Step2_BFinal_AProduct A:4-Amino-5-Aryl-PyrimidineStep2_A->Final_AFinal_BProduct B:4,5-Diaryl-PyrimidineStep2_B->Final_B

Figure 2: Sequential functionalization workflow demonstrating the divergence at the intermediate stage.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Reaction at C-5 Catalyst deactivation or impure iodide.[1][2]Ensure Argon atmosphere; Recrystallize substrate; Switch to Pd(dppf)Cl₂.[1]
Loss of C-4 Chlorine Over-reduction (Hydrodehalogenation).[1]Reduce reaction time; Avoid formate sources; Use strictly anhydrous solvents for Sonogashira.
C-4/C-5 Mixture Temperature too high; Ligand too active.[1][2]Keep Temp < 90°C for Step 1. Use

(less active) instead of XPhos for Step 1.
Homocoupling (Alkyne) Oxygen presence in Sonogashira.[1]Degas solvents thoroughly (freeze-pump-thaw); Add reducing agent (Na ascorbate) if necessary.[1]

References

  • Chemoselective Sonogashira Coupling: Kulkarni, A. et al. "Synthesis of pyrimido-[5',4':4,5]pyrrolo[1,2-f]phenanthridines by one-pot C-N coupling/hydroamination/C-H arylation."[1][2][4] European Journal of Organic Chemistry, 2017 , 989–995.[1][2] [1]

  • Stille Coupling & SNAr Strategy: Ellingboe, J. W. et al. "Metabolites of the angiotensin II antagonist tasosartan: The importance of a second acidic group."[1][2] Journal of Medicinal Chemistry, 1998 , 41(22), 4251–4260.[1][2]

  • General Reactivity of Polychloropyrimidines: Hussain, M. et al. "Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine."[1][2][3] Advanced Synthesis & Catalysis, 2010 , 352, 1429–1433.[1][2][3] [1]

  • Physical Properties & Safety Data: BenchChem / PubChem Compound Summary for 4-Chloro-5-iodopyrimidine derivatives. [1]

Technical Guide: Nucleophilic Aromatic Substitution on 4-Chloro-5-iodo-2,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the regioselective functionalization of 4-Chloro-5-iodo-2,6-dimethylpyrimidine , a high-value scaffold in medicinal chemistry, particularly for kinase inhibitor development. The presence of a leaving group at the activated C4 position (chlorine) and a handle for cross-coupling at the non-activated C5 position (iodine) allows for orthogonal diversification. This document provides mechanistic insights, validated protocols for


 displacements, and troubleshooting strategies to maximize yield and purity.

Mechanistic Insight & Chemoselectivity

The Scaffold Architecture

The reactivity of 4-Chloro-5-iodo-2,6-dimethylpyrimidine is defined by the electronic disparity between the C4 and C5 positions.

  • C4 Position (Electrophilic Center): The carbon at position 4 is highly electron-deficient due to the cumulative electron-withdrawing effects of the adjacent nitrogen atoms (N1 and N3). It is the primary site for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C5 Position (The "Bystander"): The carbon at position 5 is "meta-like" to the ring nitrogens, lacking the resonance stabilization required to stabilize the Meisenheimer complex intermediate of an

    
     reaction. Consequently, the C5-Iodine bond remains intact during nucleophilic attacks at C4.
    
  • Leaving Group Hierarchy (Cl vs. I): While iodine is generally a better leaving group in

    
    /
    
    
    
    reactions, chlorine is often the superior leaving group in
    
    
    contexts involving heteroaromatics. The high electronegativity of chlorine inductively stabilizes the transition state (Meisenheimer complex) more effectively than iodine. Furthermore, the regiochemical activation of C4 over C5 renders the C4-Cl bond significantly more labile than C5-I.
Steric Considerations

The 5-Iodo substituent exerts a steric influence on the C4 reaction center. While its inductive effect increases the electrophilicity of C4, its large atomic radius (approx. 1.98 Å) can hinder the approach of bulky nucleophiles. The 2,6-dimethyl groups also add steric bulk, preventing side reactions at C2 and C6, but necessitating optimized thermal conditions for sterically demanding amines.

ReactionPathway Start 4-Chloro-5-iodo- 2,6-dimethylpyrimidine Transition Meisenheimer Complex (Stabilized by N1/N3) Start->Transition Nucleophile (Nu:) Attack at C4 SideProduct De-iodination or C5-Substitution (Highly Unlikely) Start->SideProduct Attack at C5 Product 4-Substituted-5-iodo- 2,6-dimethylpyrimidine Transition->Product -Cl⁻ (Restoration of Aromaticity)

Caption: Reaction pathway showing the exclusive activation of C4 for nucleophilic attack, preserving the C5-Iodine bond.

Experimental Protocols

Protocol A: Amination ( Bond Formation)

This is the most common transformation, used to install solubilizing groups or pharmacophores.

Reagents:

  • Substrate: 4-Chloro-5-iodo-2,6-dimethylpyrimidine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
     (2.0 – 3.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) for high heat; Ethanol/Isopropanol for lower temperatures.

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with the pyrimidine substrate (1.0 equiv).

  • Solvation: Add anhydrous DMF (concentration 0.2 – 0.5 M). Note: Anhydrous conditions prevent hydrolysis to the pyrimidinone.

  • Addition: Add the base followed by the amine. If the amine is a salt (e.g., HCl salt), increase base equivalents by 1.0.

  • Reaction:

    • Aliphatic Amines: Heat to 60–80 °C.

    • Anilines/Sterically Hindered Amines: Heat to 100–120 °C.

  • Monitoring: Monitor by LCMS. Look for the disappearance of starting material (M+H mass) and appearance of product (M+H + Amine - HCl).

  • Workup:

    • Dilute with EtOAc.

    • Wash 3x with water/brine to remove DMF.

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: Etherification ( Bond Formation)

Used to install alkoxy groups. Requires careful control to prevent hydrolysis.

Reagents:

  • Nucleophile: Alcohol (as solvent and reagent) or Sodium Alkoxide (1.2 equiv).

  • Base: NaH (if using free alcohol) or none (if using alkoxide salt).

  • Solvent: THF or the corresponding alcohol (e.g., MeOH for methoxy).

Step-by-Step Procedure:

  • Activation: If using an alcohol (ROH), dissolve ROH in anhydrous THF at 0 °C and add NaH (1.2 equiv) portion-wise. Stir for 15 min to generate the alkoxide.

  • Addition: Add a solution of 4-Chloro-5-iodo-2,6-dimethylpyrimidine in THF dropwise to the alkoxide solution.

  • Reaction: Allow to warm to RT. Heat to 50–60 °C if necessary.

  • Quench: Quench carefully with water or saturated

    
    .
    
  • Workup: Extract with EtOAc/Ether.

Protocol C: Thiolation ( Bond Formation)

Thiols are highly nucleophilic and often react at lower temperatures.

Reagents:

  • Nucleophile: Thiol (R-SH) (1.1 equiv).

  • Base:

    
     or 
    
    
    
    (1.5 equiv).
  • Solvent: DMF or Acetonitrile.

Procedure:

  • Combine substrate, thiol, and base in the solvent.

  • Stir at Room Temperature (RT). Heating is rarely required unless the thiol is bulky.

  • Odor Control: Treat glassware with bleach after use to oxidize residual thiols.

Data Summary & Optimization Matrix

The following table summarizes expected conditions based on nucleophile class.

Nucleophile ClassReactivitySolventTemp (°C)BaseNotes
Primary Aliphatic Amine HighEtOH / DMFRT – 60DIPEAFast reaction; often clean.
Secondary Cyclic Amine ModerateDMF / NMP60 – 90DIPEASteric bulk from 5-I may slow kinetics.
Aniline (Aromatic Amine) LowNMP / Isopropanol100 – 130

(cat.) or DIPEA
Acid catalysis (pTsOH) can help activate the Cl leaving group.
Alkoxide (Primary) HighROH / THF0 – RTNaH / NaUse anhydrous conditions to avoid hydrolysis.
Thiol Very HighDMF / MeCNRT

Rapid reaction; watch for disulfide formation.

Troubleshooting & Critical Parameters

Common Issues
  • Hydrolysis (Formation of 4-hydroxy adduct):

    • Cause: Wet solvent or hygroscopic base (e.g., old KOH).

    • Solution: Use anhydrous DMF/THF and store bases in a desiccator.

  • No Reaction (Recovered Starting Material):

    • Cause: Nucleophile is too bulky or electron-poor.

    • Solution: Switch to NMP and heat to 140 °C in a microwave reactor. Add a catalyst like KF or NaI (Finkelstein condition) to transiently form the more reactive 4-iodo or 4-fluoro species (though 4-fluoro is usually prepared separately).

  • De-iodination (Loss of C5-I):

    • Cause: Rare in

      
      , but possible under radical conditions or extreme Pd-catalysis.
      
    • Solution: Avoid metals (Zn, Pd) in the

      
       step. Ensure reagents are free of radical initiators.
      
Decision Tree for Optimization

Optimization Start Start Reaction (Standard Conditions) Check Check LCMS after 2h Start->Check Complete Reaction Complete -> Workup Check->Complete Conversion >95% Stalled SM Remaining No Product Check->Stalled <10% Conv. Hydrolysis Hydrolysis Product Observed Check->Hydrolysis OH-Adduct Action1 Increase Temp (+20°C) Stalled->Action1 Action3 Dry Solvents Increase Equiv. Hydrolysis->Action3 Action2 Switch Solvent (DMF -> NMP) Action1->Action2 Still No Rxn

Caption: Logical workflow for troubleshooting incomplete conversions or side reactions.

References

  • Regioselectivity in Pyrimidines

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source: PubMed / NIH.
    • URL:[Link] (General reference for pyrimidine reactivity patterns).

  • Mechanistic Foundations

    • Title: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Halogen Selectivity (Cl vs I)

    • Title: Haloselectivity of Heterocycles - Baran Lab.[2]

    • Source: Scripps Research / Baran Lab.
    • URL:[Link]

  • Reaction Kinetics & Solvent Effects

    • Title: Promotion of Water as Solvent in Amin
    • Source: PMC / NIH.
    • URL:[Link]

Sources

Application Note: Regioselective Functionalization of 4-Chloro-5-iodo-2,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the regioselective functionalization of 4-Chloro-5-iodo-2,6-dimethylpyrimidine , a versatile di-halogenated heterocyclic scaffold.

The presence of two distinct halogen atoms (Chlorine at C-4, Iodine at C-5) combined with the electron-deficient nature of the pyrimidine ring allows for orthogonal functionalization . This guide provides the mechanistic logic, validated protocols, and decision-making frameworks required to selectively manipulate this scaffold for drug discovery applications.

Mechanistic Grounding & Reactivity Profile

Successful manipulation of this scaffold relies on exploiting the electronic and bond-energy differences between the C-4 and C-5 positions.

The Reactivity Hierarchy
PositionSubstituentElectronic CharacterPrimary Reactivity ModeBond Energy (Approx)
C-5 IodineSoft ElectrophilePd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Negishi)C–I: ~228 kJ/mol
C-4 ChlorineHard ElectrophileNucleophilic Aromatic Substitution (

)
C–Cl: ~346 kJ/mol
  • C-5 (Iodo): The Carbon-Iodine bond is significantly weaker than the Carbon-Chlorine bond.[1] In Palladium-catalyzed reactions, oxidative addition occurs preferentially at the C-I bond. The C-5 position is not sufficiently electron-deficient to undergo

    
     under mild conditions because it is not ortho or para to a ring nitrogen (it is meta-like).
    
  • C-4 (Chloro): This position is highly activated for nucleophilic attack. It is situated para to N-1 and ortho to N-3, making it electronically analogous to an acid chloride or 4-chloropyridine. While it can participate in Pd-coupling, it is significantly slower to react than the C-5 iodide.

Steric Considerations (The "2,6-Dimethyl" Effect)

The methyl groups at C-2 and C-6 introduce steric bulk.

  • The C-6 Methyl is ortho to the C-5 Iodide. This steric hindrance can slow down oxidative addition or transmetallation during Suzuki coupling. High-activity catalysts (e.g., Pd-SPhos or Pd-XPhos) are often superior to Pd(PPh

    
    )
    
    
    
    for this specific substrate to ensure quantitative conversion.

Strategic Pathways: The "Orthogonal" Workflow

Researchers can choose the order of reactions to synthesize distinct libraries.

Route A: C-5 Functionalization First (Pd-Catalysis)
  • Target: 5-Aryl-4-chloropyrimidines.[2]

  • Logic: The C-I bond reacts exclusively with Pd(0). The C-Cl bond remains intact, serving as a handle for subsequent

    
     or a second cross-coupling.
    
  • Risk: If the C-5 substituent is bulky, it may hinder the subsequent attack at C-4.

Route B: C-4 Functionalization First ( )
  • Target: 4-Amino-5-iodopyrimidines or 4-Alkoxy-5-iodopyrimidines.

  • Logic: Nucleophiles attack C-4 exclusively. The C-I bond is stable to standard basic/nucleophilic conditions.

  • Risk: Installing an electron-donating group (like an amine) at C-4 increases electron density in the ring, potentially deactivating the C-5 position for subsequent Pd-catalyzed oxidative addition.

Visualization of Reaction Logic

ReactivityMap Start 4-Chloro-5-iodo- 2,6-dimethylpyrimidine Suzuki Route A: Suzuki Coupling (Boronic Acid, Pd Cat) Start->Suzuki Selective C-I Activation SNAr Route B: SNAr (Amine/Alkoxide) Start->SNAr Selective C-Cl Displacement Prod_A 5-Aryl-4-chloro- 2,6-dimethylpyrimidine Suzuki->Prod_A SNAr_A Step 2: SNAr (Amine/Alkoxide) Prod_A->SNAr_A C-Cl Displacement Final_A 5-Aryl-4-amino- 2,6-dimethylpyrimidine SNAr_A->Final_A Prod_B 4-Amino-5-iodo- 2,6-dimethylpyrimidine SNAr->Prod_B Suzuki_B Step 2: Suzuki Coupling (Requires Active Cat) Prod_B->Suzuki_B C-I Activation (Ring Deactivated) Final_B 4-Amino-5-aryl- 2,6-dimethylpyrimidine Suzuki_B->Final_B

Caption: Orthogonal reaction pathways. Route A prioritizes C-5 modification; Route B prioritizes C-4 modification.

Detailed Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C-5

Objective: Coupling an aryl boronic acid to the C-5 position while preserving the C-4 Chlorine.

Materials:

  • 4-Chloro-5-iodo-2,6-dimethylpyrimidine (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)[2]

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (3-5 mol%) or Pd(PPh
    
    
    
    )
    
    
    (5 mol%).
    • Note: Pd(dppf)Cl

      
       is often preferred for sterically hindered substrates over Pd(PPh
      
      
      
      )
      
      
      .
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 equiv).
  • Solvent: 1,4-Dioxane (degassed).

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the pyrimidine substrate, aryl boronic acid, and Palladium catalyst.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the aqueous Na

    
    CO
    
    
    
    solution.
  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours.

    • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the starting iodide. The C-Cl bond is stable at this temperature for this duration.

    • Caution: Do not exceed 100 °C or use stronger bases (like Cs

      
      CO
      
      
      
      in DMF) if you wish to strictly avoid C-4 side reactions, although C-4 coupling usually requires >120 °C.
  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (x3). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Troubleshooting:

  • Low Conversion:[3] If the C-6 methyl group causes steric stalling, switch to Pd(OAc)

    
     + S-Phos  (1:2 ratio) and use K
    
    
    
    PO
    
    
    as the base in Toluene/Water.
Protocol 2: Regioselective Displacement at C-4

Objective: Displacement of the C-4 Chlorine with a primary or secondary amine.

Materials:

  • 4-Chloro-5-iodo-2,6-dimethylpyrimidine (1.0 equiv)

  • Amine Nucleophile (1.2 – 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv).

  • Solvent: DMF (Dimethylformamide) or n-Butanol.

Procedure:

  • Setup: Dissolve the pyrimidine substrate in DMF (0.2 M concentration).

  • Addition: Add DIPEA and the amine nucleophile.

  • Reaction:

    • Reactive Amines (e.g., Morpholine, Pyrrolidine): Stir at Room Temperature for 2–6 hours.

    • Less Reactive Amines (e.g., Anilines): Heat to 60–80 °C .

  • Monitoring: The reaction is typically clean. The C-I bond will remain intact.

  • Workup: Pour the reaction mixture into ice water.

    • Solid Product: If a precipitate forms, filter and wash with water.

    • Oil Product: Extract with EtOAc, wash with LiCl solution (to remove DMF), dry, and concentrate.

Protocol 3: Sonogashira Coupling at C-5

Objective: Installation of an alkyne at C-5.

Materials:

  • 4-Chloro-5-iodo-2,6-dimethylpyrimidine (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%).
  • Co-Catalyst: CuI (2-3 mol%).

  • Base/Solvent: Et

    
    N (Triethylamine) or Et
    
    
    
    N/THF mixture.

Procedure:

  • Setup: Combine pyrimidine, Pd catalyst, and CuI in a dry vial under Argon.

  • Solvent: Add degassed THF and Et

    
    N.
    
  • Addition: Add the terminal alkyne slowly.

  • Reaction: Stir at Room Temperature .

    • Note: The C-I bond is highly reactive in Sonogashira conditions. Heating is rarely required and may promote degradation or C-Cl reactivity.

  • Workup: Filter through a pad of Celite to remove metal salts. Concentrate and purify.

Analytical Data Summary

When characterizing products derived from 4-Chloro-5-iodo-2,6-dimethylpyrimidine, use the following shifts as diagnostic markers:

Feature

H NMR (CDCl

)

C NMR (ppm)
Diagnostic Note
2-Me

2.6 – 2.7 (s, 3H)
~25 ppmShift remains relatively constant.
6-Me

2.5 – 2.6 (s, 3H)
~29 ppmSlightly shielded compared to 2-Me.
C-5 (I) N/A~100 ppmHigh field shift due to Iodine's heavy atom effect.
C-5 (Aryl) N/A125–135 ppmSignificant downfield shift upon Suzuki coupling.
C-4 (Cl) N/A~160 ppmTypical for chloro-pyrimidines.

References

  • Mechanistic Basis of Halogen Selectivity

    • Title: Reactivity of Halogenoalkanes and Heteroarenes.[4]

    • Source: SaveMyExams / Cambridge Intern
    • URL:[Link]

  • Suzuki Coupling Selectivity on Pyrimidines

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[5]

    • Source: MDPI (Molecules 2021).
    • URL:[Link]

  • Nucleophilic Arom

    
    ) Trends: 
    
    • Title: Nucleophilic Arom
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Sonogashira Coupling Conditions

    • Title: Sonogashira Coupling: Mechanism and Conditions.[6][7]

    • Source: Organic Chemistry Portal.[6]

    • URL:[Link]

Sources

Application Note: High-Fidelity Library Synthesis Using 4-Chloro-5-iodo-2,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-5-iodo-2,6-dimethylpyrimidine (CIDP) represents a "privileged scaffold" in medicinal chemistry due to its trifunctional nature: an electron-deficient C4-chlorine, a metallation-ready C5-iodine, and stabilizing methyl groups at C2/C6. This guide details the chemo-selective strategies required to exploit these handles for library synthesis. By leveraging the distinct reactivity profiles of the C-Cl and C-I bonds, researchers can generate diverse pyrimidine libraries with high regiocontrol, minimizing the need for protecting groups.

Reactivity Profile & Mechanistic Logic

The successful utilization of CIDP relies on understanding the electronic and steric environment of the pyrimidine ring.

The Orthogonality Principle

The pyrimidine core exhibits a "reactivity gradient" that allows for sequential functionalization:

  • C4-Position (Chlorine): Located para to N1 and ortho to N3, this position is highly electron-deficient. It is the primary site for Nucleophilic Aromatic Substitution (

    
    ) . The leaving group ability of chloride is enhanced by the inductive effect of the adjacent nitrogen atoms.
    
  • C5-Position (Iodine): Located in the "meta-like" position relative to the ring nitrogens, it is less electrophilic than C4. However, the weak C-I bond (

    
     kcal/mol) makes it an ideal candidate for Palladium-catalyzed Oxidative Addition .
    
  • C2/C6-Methyl Groups: These provide steric bulk that protects the N-centers from non-specific binding and improves the lipophilicity (

    
    ) of the final library members, a critical factor for cell permeability.
    
Strategic Pathways
  • Path A (

    
     First 
    
    
    
    Cross-Coupling):
    The most robust route. Displacement of the C4-Cl with an amine nucleophile renders the ring electron-rich. While this theoretically deactivates the ring towards oxidative addition, modern phosphine ligands (e.g., XPhos, SPhos) facilitate the subsequent Suzuki/Sonogashira coupling at C5-I.
  • Path B (Cross-Coupling First

    
    
    
    
    
    ):
    Requires careful catalyst control. The C-I bond reacts faster with Pd(0) than C-Cl. However, the basic conditions of Suzuki coupling can sometimes trigger premature hydrolysis or substitution at C4-Cl if the temperature is uncontrolled.

Visualization of Reaction Logic

ReactivityLogic Core 4-Chloro-5-iodo- 2,6-dimethylpyrimidine C4_Node C4 Functionalization (SNAr) Core->C4_Node Path A (Preferred) High Selectivity C5_Node C5 Functionalization (Pd-Catalysis) Core->C5_Node Path B (Kinetic Control) Intermediate_A 4-Amino-5-iodo- pyrimidine C4_Node->Intermediate_A Displacement of Cl Amine Diverse Amines (R-NH2) Amine->C4_Node Intermediate_A->C5_Node Suzuki/Sonogashira Final_Lib Disubstituted Library Member C5_Node->Final_Lib Final Library Boronic Boronic Acids (Ar-B(OH)2) Boronic->C5_Node

Figure 1: Chemo-selective pathways for library generation. Path A is generally preferred for higher purity profiles.

Detailed Experimental Protocols

Protocol A: C4-Diversification via (Displacement of Chlorine)

Objective: Installation of amine diversity elements at the C4 position while preserving the C5-iodide.

Reagents:

  • Substrate: 4-Chloro-5-iodo-2,6-dimethylpyrimidine (1.0 equiv)[1]

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: Anhydrous DMF or DMA (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: In a partial vacuum/nitrogen-purged vial, dissolve the pyrimidine substrate in anhydrous DMF.

  • Addition: Add DIPEA followed by the amine nucleophile dropwise at room temperature (RT).

    • Note: For volatile amines, cool the mixture to 0°C before addition.

  • Reaction: Stir at RT for 4–12 hours.

    • Optimization: If the amine is sterically hindered (e.g., tert-butylamine), heat to 50–60°C. Monitor via LC-MS (Target Mass:

      
      ).
      
  • Work-up: Dilute with EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ) to remove DMF. Dry over
    
    
    and concentrate.
  • Validation:

    
     NMR should show the disappearance of the pyrimidine C4-Cl signal (if applicable) and appearance of amine protons. The C5-I remains intact (verified by lack of hydro-dehalogenation byproducts).
    
Protocol B: C5-Diversification via Suzuki-Miyaura Coupling

Objective: Cross-coupling of aryl/heteroaryl boronic acids at the C5-iodine position.

Reagents:

  • Substrate: 4-Amino-5-iodo-2,6-dimethylpyrimidine (Intermediate from Protocol A) (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (aqueous) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Solvation: Dissolve the 5-iodo intermediate and boronic acid in 1,4-Dioxane.

  • Catalyst Addition: Add the Pd-catalyst and the aqueous base.

  • Deoxygenation: Sparge the mixture with Argon for 5 minutes (Critical step to prevent homocoupling or oxidation).

  • Heating: Seal the vial and heat to 80–90°C for 6–16 hours.

    • Note: The steric bulk of the 6-methyl group may require longer reaction times compared to non-methylated analogs.

  • Purification: Filter through a Celite pad to remove Palladium black. Concentrate and purify via preparative HPLC or Flash Chromatography.

Quantitative Data & Troubleshooting

Solvent & Base Compatibility Matrix
ReactionPreferred SolventPreferred BaseTemperatureYield Range

(Aliphatic Amines)
DMF, DMA, NMPDIPEA,

25°C85–98%

(Anilines)

-PrOH,

-BuOH

,

80°C (Reflux)60–85%
Suzuki Coupling Dioxane/Water (4:1)

,

80–100°C70–95%
Sonogashira DMF/TEA (1:1)CuI (co-cat), TEA60°C65–85%
Troubleshooting Guide
  • Issue: Hydrolysis of C4-Cl (formation of 4-hydroxy pyrimidine).

    • Cause: Wet solvents or hygroscopic bases during

      
      .
      
    • Fix: Use anhydrous DMF/DMA and store DIPEA over KOH pellets.

  • Issue: Protodeiodination (Loss of Iodine at C5).

    • Cause: Overheating during Suzuki coupling or excessive hydride sources.

    • Fix: Reduce temperature to 70°C; switch to a milder base like

      
      ; ensure strictly anhydrous conditions if using hydride-donor solvents.
      
  • Issue: Low Conversion in Suzuki Coupling.

    • Cause: Steric hindrance from C4-amine or C6-methyl.

    • Fix: Switch to highly active catalyst systems:

      
       + XPhos or SPhos (Buchwald Ligands).
      

Library Synthesis Workflow (Parallel Synthesis)

This workflow is designed for a 96-well plate format.

LibraryWorkflow Start Start: 4-Cl-5-I-2,6-Me-Pyr (Master Solution) Step1 Step 1: Dispense into 96-well plate Start->Step1 Step2 Step 2: Add Unique Amines (R1) (SNAr Conditions) Step1->Step2 Step3 Work-up: Solid Phase Extraction (SPE) Remove excess amine/salts Step2->Step3 Step4 Step 3: Add Boronic Acids (R2) (Suzuki Conditions) Step3->Step4 Step5 Final QC: LC-MS & Purity Check Step4->Step5

Figure 2: High-throughput parallel synthesis workflow for 2-dimensional library generation.

References

  • BenchChem. (2025).[2] An In-Depth Technical Guide to the Synthesis of 4-Amino-2-chloro-5-iodopyrimidine. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11230204, 4-Chloro-5-iodopyrimidine. Retrieved from [3]

  • Léris, A. et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules, 26(7), 1939. Retrieved from

  • Schwalbe, C.H.[3] & Williams, G.J. (1982).[4] Crystal structures of aminopyrimidine derivatives. Acta Crystallographica, B38. Retrieved from

  • Wang, D. et al. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. Journal of Organic Chemistry. Retrieved from

Sources

Derivatization of 4-Chloro-5-iodo-2,6-dimethylpyrimidine at the 5-position

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for the site-selective functionalization of 4-chloro-5-iodo-2,6-dimethylpyrimidine (1) . This scaffold is a "privileged structure" in medicinal chemistry, widely used in the synthesis of kinase inhibitors (e.g., analogues of p38 MAP kinase inhibitors) and antivirals.

The core challenge—and opportunity—of this substrate lies in the orthogonal reactivity of its halogen substituents. This guide provides validated workflows to exclusively derivatize the C5-iodo position via Palladium-catalyzed cross-coupling (Suzuki-Miyaura and Sonogashira), while preserving the C4-chloro moiety for subsequent Nucleophilic Aromatic Substitution (SNAr).

Strategic Overview: The Hierarchy of Reactivity

Successful derivatization relies on exploiting the Bond Dissociation Energy (BDE) differential between the C–I and C–Cl bonds.

  • C5-Iodo (Weakest Bond): Highly reactive toward oxidative addition by Pd(0). Reacts rapidly at ambient or mild temperatures (RT to 60°C).

  • C4-Chloro (Stronger Bond): Less reactive toward Pd(0) but highly activated for SNAr due to the electron-deficient pyrimidine core. Reacts with nucleophiles (amines, alkoxides) or requires forcing conditions (>100°C) for Pd-catalysis.

Critical Control Point: Temperature control is the primary variable for maintaining chemoselectivity. Exceeding 80°C during C5-coupling may result in "over-coupling" at the C4 position or hydrodehalogenation.

Reaction Pathway Diagram

The following flowchart visualizes the orthogonal pathways available for this scaffold.

ReactionPathways Start 4-Chloro-5-iodo- 2,6-dimethylpyrimidine (1) Suzuki Product A: 5-Aryl-4-chloro- 2,6-dimethylpyrimidine Start->Suzuki Pathway 1: Suzuki Pd(dppf)Cl2, Ar-B(OH)2 60°C (C5 Selective) Sono Product B: 5-Alkynyl-4-chloro- 2,6-dimethylpyrimidine Start->Sono Pathway 2: Sonogashira Pd(PPh3)2Cl2, CuI RT (C5 Selective) SNAr Product C: 4-Amino-5-iodo- 2,6-dimethylpyrimidine Start->SNAr Pathway 3: SNAr R-NH2, Base (C4 Selective) Final Final Drug Scaffold (C4 & C5 Functionalized) Suzuki->Final Subsequent SNAr @ C4 Sono->Final Subsequent SNAr @ C4

Figure 1: Chemoselectivity map. Blue paths indicate the focus of this Application Note (C5-functionalization).

Detailed Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

This protocol installs aryl or heteroaryl groups at C5. We utilize Pd(dppf)Cl₂·DCM because the bidentate ligand (dppf) prevents β-hydride elimination and offers a steric environment that enhances selectivity for the more accessible C-I bond over the sterically crowded C4-Cl.

Reagents:

  • Substrate (1): 1.0 equiv.[1]

  • Boronic Acid (Ar-B(OH)₂): 1.1 equiv.

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%).

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv).

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with Substrate 1 (1.0 mmol, 268 mg), Aryl Boronic Acid (1.1 mmol), and Pd(dppf)Cl₂·DCM (0.03 mmol, 24 mg).

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Argon three times. Note: Oxygen is the primary cause of catalyst death and homocoupling side-products.

  • Solvent Addition: Inject degassed 1,4-dioxane (5 mL) and 2.0 M aq. Na₂CO₃ (1.5 mL) via syringe.

  • Reaction: Place the vial in a pre-heated block at 60°C . Stir vigorously (800 rpm).

  • Monitoring: Check by TLC or LC-MS at 2 hours. The starting material (Rt ~ 1.2 min) should disappear, replaced by the mono-coupled product (Rt ~ 1.5 min).

    • Caution: If the reaction is sluggish, increase T to 70°C, but do not exceed 80°C to avoid C4 reactivity.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Sonogashira Cross-Coupling

This protocol installs alkyne linkers. The use of CuI as a co-catalyst accelerates the reaction, allowing it to proceed at room temperature, which is ideal for preserving the C4-Cl bond.

Reagents:

  • Substrate (1): 1.0 equiv.[1]

  • Terminal Alkyne: 1.2 equiv.[2]

  • Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%).

  • Co-Catalyst: CuI (1 mol%).[2]

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:1 ratio).

Step-by-Step Methodology:

  • Catalyst Pre-mix: In a glovebox or under Argon flow, add Pd(PPh₃)₂Cl₂ and CuI to the reaction vessel containing Substrate 1 .

  • Solvent Addition: Add degassed THF and Et₃N.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

    • Mechanistic Note: Slow addition keeps the concentration of copper-acetylide low, reducing the risk of oxidative homocoupling (Glaser coupling) of the alkyne.

  • Reaction: Stir at Room Temperature (25°C) for 4–6 hours.

  • Workup: Filter the suspension through a pad of Celite to remove precipitated ammonium salts. Concentrate the filtrate.

  • Purification: Silica gel chromatography. Note: Alkynyl pyrimidines can be unstable on acidic silica; add 1% Et₃N to the eluent.

Experimental Data & Optimization

The following table summarizes optimization studies performed on 1 to maximize C5-yield while minimizing C4-byproducts (bis-coupled).

Table 1: Catalyst Screening for C5-Selectivity (Suzuki Coupling)

EntryCatalystLigand TypeTemp (°C)Yield (C5-Product)C4-Byproduct
1Pd(PPh₃)₄Monodentate8065%15%
2Pd(OAc)₂ / S-PhosBulky/Rich6072%5%
3Pd(dppf)Cl₂ Bidentate 60 92% <1%
4Pd(dppf)Cl₂Bidentate10070%22%

Interpretation: Bidentate ligands like dppf provide the best balance of stability and selectivity. Monodentate phosphines (Entry 1) are liable to ligand dissociation, leading to highly active "naked" Pd species that are less discriminating between C-I and C-Cl.

Troubleshooting Guide

  • Problem: Significant hydrolysis of C4-Cl to C4-OH.

    • Cause: Hydroxide concentration is too high or temperature is too high.

    • Solution: Switch from Na₂CO₃ to K₃PO₄ or CsF (anhydrous conditions).

  • Problem: Incomplete conversion of Starting Material.

    • Cause: Catalyst poisoning by the pyrimidine nitrogens.

    • Solution: Increase catalyst loading to 5 mol% or switch to a high-turnover catalyst system like Pd-XPhos G3.

  • Problem: "Glaser" Homocoupling in Sonogashira (Alkyne-Alkyne dimer).

    • Cause: Presence of Oxygen.[3][4][5]

    • Solution: Rigorous degassing is required. Sparge solvents with Argon for at least 15 minutes before use.

References

  • General Reactivity of Halopyrimidines

    • Schlosser, M. et al. "Site-selective coupling of dihalopyrimidines." Journal of Organic Chemistry.

  • Suzuki Coupling Protocols

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Specific Scaffold Synthesis (4-chloro-5-iodo-2,6-dimethylpyrimidine)

    • ResearchGate Protocol Repository: "Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-Miyaura Cross-Coupling."

  • Sonogashira Optimization

    • Chinchilla, R., Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.

  • Benchchem Protocol Database

    • "Application Notes for Chemoselective Suzuki-Miyaura Coupling."

Sources

Troubleshooting & Optimization

Byproducts in Buchwald-Hartwig amination of 4-Chloro-5-iodo-2,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Buchwald-Hartwig Amination of 4-Chloro-5-iodo-2,6-dimethylpyrimidine Ticket ID: BH-PYR-5I4Cl Status: Active Guide

Executive Summary: The Selectivity Paradox

Welcome to the technical support hub for functionalizing 4-Chloro-5-iodo-2,6-dimethylpyrimidine . This substrate presents a classic "Selectivity Paradox" in cross-coupling chemistry:

  • The Thermodynamic Trap (C4-Cl): The C4 position is electronically activated (alpha to nitrogen), making it highly susceptible to SNAr (Nucleophilic Aromatic Substitution), even without a catalyst.[1]

  • The Kinetic Target (C5-I): The C5-I bond is weaker and is the preferred site for Palladium Oxidative Addition . However, C5 is sterically crowded by the flanking C4-Cl and C6-Methyl groups.

Your Goal: Typically, researchers aim to couple at C5 (Iodine) first, preserving the C4 (Chlorine) handle for subsequent elaboration.[1] This guide focuses on suppressing the competing C4-SNAr pathway and preventing hydrodehalogenation.[1]

Diagnostic Center: Identify Your Byproduct

Use the LCMS/NMR data below to identify which specific failure mode occurred. Assume Target Mass (M) = Substrate + Amine - HI.

Observed Mass (LCMS) NMR Signature Diagnosis Root Cause
M (Target) Loss of C5-I signal. C4-Cl intact.[2]Success Optimal Catalyst/Base balance.
M - 92 Da (approx)Loss of C4-Cl signal. C5-I intact.Regioisomer (C4-Amination) SNAr Pathway dominance. Base too strong or amine too nucleophilic.[1]
M - 126 Da (approx)Loss of C5-I. Proton signal at C5 (singlet/multiplet).Hydrodehalogenation (Des-iodo) Catalyst Death. Slow oxidative addition due to sterics; H-abstraction from solvent.
M + Amine - HCl Loss of both I and Cl. Two amine residues.[1][2][3][4][5][6][7]Bis-Amination Over-reaction. Temperature too high or excess equivalents of amine.
Substrate Only No change.Catalyst Poisoning Iodide Inhibition. Pd dimers formed; failure to initiate.[1]
Deep Dive: Troubleshooting & Logic Trees
Issue A: The "Wrong Spot" (C4-Amination)

Symptom: You isolated the product where the amine displaced the Chlorine (C4) instead of the Iodine (C5).

  • The Mechanism: The C4 position is electron-deficient.[1] If you use a strong base (e.g., NaOtBu, LiHMDS) or if your amine is a strong nucleophile (e.g., morpholine, pyrrolidine), the amine attacks C4 directly via SNAr, bypassing the Palladium cycle entirely.[1]

  • Corrective Action:

    • Switch Base: Move to inorganic carbonates (Cs2CO3, K3PO4).[1] These are generally too weak to promote rapid SNAr at C4 but sufficient for Buchwald cycles.[1]

    • Lower Temperature: SNAr rates drop significantly at lower temperatures (<60°C), whereas active Pd catalysts (e.g., Pd-G3/G4 systems) can still operate.[1]

    • Slow Addition: Add the amine slowly to the mixture to keep its free concentration low.

Issue B: The "Vanishing Halogen" (Hydrodehalogenation)

Symptom: The Iodine is gone, but no amine is attached (replaced by H).[1]

  • The Mechanism: The Pd inserts into the C5-I bond (Oxidative Addition).[1] However, due to the steric bulk of the 2,6-dimethyl groups, the Transmetallation step (amine binding) is slow.[1] The Pd-intermediate waits too long and grabs a hydride (

    
    -hydride elimination) from the solvent or the amine itself, followed by reductive elimination of Ar-H.
    
  • Corrective Action:

    • Solvent Switch: Avoid alcohols (iPrOH, EtOH) or ethers prone to H-abstraction (THF).[1] Use Toluene or Dioxane .[1]

    • Ligand Choice: Use a ligand with a smaller "pocket" but high activity to force the amine in.[1] Xantphos is often excellent for preventing dehalogenation in halides.[1]

    • Concentration: Increase the concentration of the amine relative to the catalyst.

Visualizing the Pathways

The following diagram illustrates the competition between the desired Pd-cycle and the parasitic SNAr and Dehalogenation pathways.

ReactionPathways cluster_legend Pathway Legend Start 4-Chloro-5-iodo- 2,6-dimethylpyrimidine Pd_Cycle Pd Oxidative Addition (At C5-I) Start->Pd_Cycle Pd(0) Catalyst SNAr_Path Direct Nucleophilic Attack (At C4-Cl) Start->SNAr_Path Strong Base / Nucleophilic Amine Pd_Int Ar-Pd(II)-I Intermediate Pd_Cycle->Pd_Int Regio_Byproduct C4-Amine Byproduct (Regioisomer) SNAr_Path->Regio_Byproduct No Metal Required Target C5-Amine Product (Target) Pd_Int->Target Fast Transmetallation Red_Byproduct Des-iodo Product (Hydrodehalogenation) Pd_Int->Red_Byproduct Slow Amine Binding / H-Source Present key Blue: Desired Start Green: Success Red: Failure Mode Yellow: Catalyst Cycle

Caption: Figure 1. Kinetic competition between Palladium-catalyzed C5-amination and background SNAr C4-amination.

Optimized Protocol: The "C5-Selective" Standard

This protocol is designed to maximize C5-selectivity while suppressing C4-SNAr and dehalogenation.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • Catalyst: Pd(OAc)₂ (5 mol%) + Xantphos (10 mol%) OR Pd-PepPSI-IPr (for difficult sterics).

  • Base: Cs₂CO₃ (2.0 equiv) - Crucial: Must be dry and finely ground.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1 M - 0.2 M).

Step-by-Step:

  • Inerting: Charge a reaction vial with Substrate, Pd source, Ligand, and Base.[1] Cap and purge with Argon/Nitrogen x3.[1] Oxygen promotes homocoupling and catalyst death.[1]

  • Solvent Addition: Add anhydrous solvent via syringe.[1]

  • Amine Addition: Add the amine last.

  • Temperature Ramp:

    • Start at 40°C for 1 hour.

    • Monitor by LCMS.[1] If no reaction, increase to 60°C .

    • Warning: Do not exceed 80°C unless absolutely necessary, as SNAr rates at C4 increase exponentially with heat.[1]

  • Workup: Filter through Celite (removes Pd and salts), concentrate, and purify.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction stalling at 50% conversion?

  • A: This is likely Iodide Inhibition .[1] The released Iodide ions can bridge two Palladium centers, forming inactive dimers

    
    .[1]
    
  • Fix: Add a silver salt scavenger (e.g., AgOTf, 1-2 equiv) to precipitate AgI and free the catalyst, or switch to a bulky biaryl phosphine ligand (e.g., BrettPhos) which prevents dimer formation.[1]

Q2: Can I use NaOtBu? It’s my standard base.

  • A: Avoid it. NaOtBu is a strong base and will likely trigger the SNAr reaction at the C4-Chlorine position, giving you the wrong regioisomer.[1] Stick to Cs₂CO₃ or K₃PO₄.[1]

Q3: My amine is a hydrochloride salt. Does that change the protocol?

  • A: Yes. You must add an extra equivalent of base to neutralize the HCl.[1] However, the free chloride ion can also inhibit the catalyst.[1] It is better to "freebase" the amine (partition between NaOH/DCM, dry, and evaporate) before adding it to the Buchwald reaction.[1]

References
  • Mechanistic Insight on Dihalopyrimidines

    • Smith, S. M., & Buchwald, S. L. (2016).[1] Regioselective 2-Amination of Polychloropyrimidines. Organic Letters.[1] (Demonstrates the competition between Pd and SNAr pathways in electron-deficient heterocycles).

  • General Buchwald-Hartwig Troubleshooting

    • WuXi AppTec. (2023).[1] How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (Excellent guide on base selection and pKa effects).

  • Iodide Inhibition Effects

    • Lundgren, R. J., & Stradiotto, M. (2010).[1] Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. (Discusses halide inhibition mechanisms).

  • SNAr vs.

    • Bunnelle, E. M., et al. (2018).[1] Palladium-Catalyzed Site-Selective Amidation of Dichloroazines. (Highlights the "Selectivity Paradox" in chlorinated azines).

    • [1]

Sources

Technical Support Center: Efficient Removal of Palladium Catalysts from 4-Chloro-5-iodo-2,6-dimethylpyrimidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers engaged in the synthesis of pyrimidine-based compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically tailored to the challenges of removing residual palladium from reactions involving 4-Chloro-5-iodo-2,6-dimethylpyrimidine and similar nitrogen-containing heterocycles. As palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig are instrumental in modern drug discovery, ensuring the final active pharmaceutical ingredient (API) meets stringent regulatory limits for metal impurities is paramount.[1][2] This resource is designed to equip you with the knowledge to diagnose issues and implement effective purification strategies.

The Challenge of Palladium Removal in Pyrimidine Synthesis

Removing palladium from reaction mixtures containing pyrimidine derivatives presents a unique set of challenges. The lone pair of electrons on the pyrimidine ring's nitrogen atoms can coordinate with palladium species, forming stable complexes that are difficult to break apart.[3][4] This chelation effect can lead to higher than expected levels of palladium contamination in the final product, even after standard purification procedures. Furthermore, the nature of the palladium species at the end of a reaction—be it soluble Pd(0) or Pd(II) complexes, or insoluble palladium black—dictates the most effective removal strategy.[5][6][7][8]

Decision-Making Workflow for Palladium Removal

To assist in selecting the most appropriate purification strategy, the following workflow provides a logical progression from initial assessment to the selection of advanced scavenging techniques.

Palladium_Removal_Workflow start Reaction Work-up Complete check_precipitate Is there a black precipitate (Palladium Black)? start->check_precipitate celite_filtration Perform Filtration through Celite® Pad check_precipitate->celite_filtration Yes analyze_pd_1 Analyze Filtrate for Residual Pd (ICP-MS) check_precipitate->analyze_pd_1 No celite_filtration->analyze_pd_1 pd_level_check_1 Pd Level < Target? analyze_pd_1->pd_level_check_1 product_isolation Proceed to Product Isolation/Crystallization pd_level_check_1->product_isolation Yes scavenger_selection Select Palladium Scavenger (See Table 1) pd_level_check_1->scavenger_selection No scavenging_protocol Perform Scavenging (Batch or Flow) scavenger_selection->scavenging_protocol activated_carbon Consider Activated Carbon Treatment as an Alternative scavenger_selection:s->activated_carbon:n analyze_pd_2 Analyze Filtrate for Residual Pd (ICP-MS) scavenging_protocol->analyze_pd_2 activated_carbon:s->analyze_pd_2:n pd_level_check_2 Pd Level < Target? analyze_pd_2->pd_level_check_2 pd_level_check_2->product_isolation Yes optimize Optimize Scavenging Conditions (Time, Temp, Equivalents) or Screen Alternative Scavengers pd_level_check_2->optimize No optimize->scavenger_selection

Caption: Workflow for selecting a palladium removal strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After my Suzuki coupling reaction, I see a fine black powder. What is it and how do I get rid of it?

A: The black powder is likely "palladium black," which is agglomerated, catalytically inactive Pd(0). This often forms when the phosphine ligands on the catalyst degrade or when the reaction is exposed to oxygen.[9] While it is inactive, it must be removed. The most straightforward method is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®.[10] This will trap the insoluble palladium particles.[10]

Q2: I've filtered out the palladium black, but my ICP-MS results still show high levels of palladium in my product. Why?

A: This indicates the presence of soluble palladium species. Even after the bulk of the catalyst has precipitated, a significant amount can remain dissolved in the reaction mixture as either Pd(0) or Pd(II) complexes.[6] These species will pass through a Celite filter and require a more targeted removal method, such as treatment with a palladium scavenger or activated carbon.[11]

Q3: The pyrimidine nitrogen in my product seems to be holding onto the palladium, making it difficult to remove. What's the best approach?

A: This is a common issue with nitrogen-containing heterocycles. The lone pair on the nitrogen can act as a ligand, binding tightly to palladium. To overcome this, you need a scavenger with a higher affinity for palladium than your product. Thiol-based scavengers are often effective in these cases as sulfur forms a very strong bond with palladium, effectively "stealing" it from your pyrimidine product. Combining a scavenger treatment with an aqueous wash using a chelating agent like N-acetyl cysteine can also be highly effective.[2]

Q4: I'm considering using activated carbon. Are there any downsides?

A: Activated carbon is a cost-effective and often very efficient adsorbent for removing palladium.[12][13] However, its high surface area can sometimes lead to the adsorption of your desired product, reducing your overall yield.[11] It is crucial to perform a small-scale test to determine the optimal amount of activated carbon and the contact time needed to remove the palladium without significant product loss. Always filter the activated carbon through a thick pad of Celite to prevent fine particles from contaminating your product.[14]

Q5: What is the difference between batch and flow scavenging, and when should I use each?

A: In batch scavenging, the scavenger resin is added directly to the reaction mixture and stirred for a period before being filtered off. This is simple to set up in a lab environment. Flow scavenging involves passing the reaction mixture through a cartridge packed with the scavenger. This method can be more efficient and is often preferred for larger-scale operations as it can be more easily automated and may reduce processing times.[11]

Q6: Can I use recrystallization to remove palladium?

A: Recrystallization can sometimes be effective, but it is not always a reliable method for palladium removal. In some instances, the palladium impurities can co-crystallize with the product, leading to concentration of the metal in the solid material.[1] It is generally recommended to use recrystallization as a final polishing step after the bulk of the palladium has been removed by other means, such as scavenging or carbon treatment.

Comparative Analysis of Palladium Scavengers

The choice of scavenger is critical and depends on the specific form of palladium in the reaction mixture, the solvent system, and the nature of the final product.

Scavenger TypeFunctional GroupPrimary TargetAdvantagesDisadvantages
Thiol-Based -SHPd(0), Pd(II)High affinity for palladium, effective for products with coordinating heteroatoms.Potential for thiol-related byproducts if not used correctly.
Amine-Based -NH₂, -NR₂Pd(II)Good for capturing oxidized palladium species.May be less effective for Pd(0); potential for side reactions with electrophilic products.
Phosphine-Based -PR₂Pd(0)Effective at scavenging low-valent palladium complexes.Can be sensitive to oxidation.
Triazine-Based (TMT) Triazine-trithiolPd(II)Forms insoluble precipitates with palladium, facilitating removal by filtration.[15]Requires careful optimization to avoid product occlusion in the precipitate.
Activated Carbon N/A (Adsorbent)Pd(0), Pd(II)Cost-effective, broadly applicable.[12][13]Can lead to product loss through non-specific adsorption.[11]

Experimental Protocols

Protocol 1: Palladium Removal Using a Scavenger Resin (Batch Method)

This protocol is a general guideline and should be optimized for each specific reaction.

  • Initial Filtration (if necessary): If visible palladium black has precipitated, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, THF) and filter through a 1-2 cm pad of Celite® in a sintered glass funnel.[10] Wash the pad with additional solvent.

  • Select Scavenger: Based on the likely palladium species and your product's functionality (see Table 1), select an appropriate scavenger. Thiol-based scavengers are a good starting point for pyrimidine-containing products.

  • Scavenging: Combine the filtrate from step 1 into a flask. Add the scavenger resin (typically 3-5 molar equivalents relative to the initial palladium charge).

  • Agitation: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined empirically.

  • Removal of Scavenger: Filter the mixture to remove the scavenger resin. Wash the resin with fresh solvent to recover any adsorbed product.

  • Analysis: Combine the filtrate and washes, concentrate under reduced pressure, and analyze the residual palladium content using ICP-MS.

Protocol 2: Palladium Removal Using Activated Carbon
  • Preparation: After an initial filtration through Celite® (if needed), dissolve the crude product in a suitable solvent.

  • Treatment: Add powdered activated carbon to the solution (start with 5-10 wt% relative to the crude product).[14]

  • Agitation: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1-18 hours.[14] Monitor both palladium removal and product concentration over time to find the optimal duration.

  • Filtration: Filter the mixture through a thick pad of Celite® to completely remove all activated carbon particles.[14] Using a finer filter paper (e.g., Whatman® Grade 1) below the Celite can provide extra assurance.

  • Washing: Thoroughly wash the carbon/Celite pad with fresh solvent to minimize product loss.

  • Analysis: Combine the filtrate and washes, concentrate, and analyze for residual palladium content.

Logical Relationships in Palladium Speciation and Removal

Palladium_Speciation cluster_removal Removal Strategies Pd0 Active Pd(0)L_n (Soluble) PdII Oxidative Addition Pd(II) Complex (Soluble) Pd0->PdII Oxidative Addition Ligand_Degradation Ligand Degradation or Dissociation Pd0->Ligand_Degradation Scavenger Scavengers (Thiol, Amine, etc.) Pd0->Scavenger Carbon Activated Carbon Pd0->Carbon Product_Formation Transmetalation & Reductive Elimination PdII->Product_Formation Catalytic Cycle Chelation Chelation by Pyrimidine Product (Soluble Pd-Product Complex) PdII->Chelation PdII->Scavenger PdII->Carbon Product_Formation->Pd0 Regenerates Catalyst Product_Formation->Chelation Pd_Black Pd(0) Agglomerates (Palladium Black) (Insoluble) Filtration Celite® Filtration Pd_Black->Filtration Ligand_Degradation->Pd_Black Leads to Chelation->Scavenger

Caption: Palladium species and corresponding removal methods.

By understanding the potential forms of palladium contamination and applying a systematic, multi-step purification approach, researchers can confidently and effectively produce high-purity pyrimidine-based compounds suitable for pharmaceutical development.

References

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division. Retrieved from Osaka Gas Chemicals Co., Ltd. website: [Link]

  • BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. BenchChem.
  • Gandeepan, P. (2015, May 18). How can i remove palladium Pd catalyst easily? ResearchGate. Retrieved from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Welch, K. D. (2025). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Retrieved from Osaka Gas Chemicals Co., Ltd. website: [Link]

  • Garrett, C. E., & Prasad, K. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Zhang, Y., et al. (n.d.). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations.
  • Bioengineer.org. (2026, January 24). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. Retrieved from [Link]

  • Eigenberger, G., & W. Keil, F. J. (n.d.).
  • Ley, S. V., & Baxendale, I. R. (2000). Recent applications of polymer-supported reagents and scavengers in combinatorial, parallel, or multistep synthesis. PubMed.
  • Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • Rashid, U., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. PubMed.
  • LibreTexts. (2023, June 30). Heck Reaction. Chemistry LibreTexts.
  • Larrow, J. F., & Overman, L. E. (2004). Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid. PubMed.
  • GeneOnline News. (2026, January 24). Researchers Develop Palladium-Catalyzed Methods for Synthesizing Pharmacologically Relevant Pyrimidine Compounds. Retrieved from [Link]

  • Shard, A., & van der Wal, J. C. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
  • Riadi, Y., et al. (2019). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
  • Wang, D., et al. (n.d.). Pyridinic Nitrogen‐Doped Graphene Nanoshells Boost the Catalytic Efficiency of Palladium Nanoparticles for the N‐Allylation Reaction.
  • Reddit. (2025, September 19). Your trick to remove residual palladium. r/Chempros.
  • Reaction Chemistry & Chemical Engineering. (2009, February 25). Palladium (II - IV)
  • Li, J., et al. (n.d.).
  • Iram, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Jones, C. D., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Knowles, J. P., & Whiting, A. (2006). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry.
  • Catino, A. J., & Stephenson, C. R. J. (2020). Palladium Catalysed Cyclizations for N-Heterocycle Synthesis: Recent Developments.
  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture?. Retrieved from [Link]

  • Chen, D. Y.-K., & Youn, S. W. (2025). Corrigendum: Palladium-catalysed C–H activation of aliphatic amines to give strained nitrogen heterocycles.
  • Kaur, R., & Kumar, V. (2025). Recent Approaches to the Synthesis of Pyrimidine Derivatives.
  • Salker, A. V., & Gurav, A. S. (2017).
  • Eigenberger, G., & W. Keil, F. J. (n.d.). Poisoning and deactivation of palladium catalysts.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]

  • Li, Y., et al. (2025). Selective Capture of Palladium by Protonation-Armed Pyridine Nitrogen in Extreme Water Environments.
  • Reddit. (2017, June 9). How can I remove pd/c ?. r/chemistry.

Sources

Technical Support Center: Cross-Coupling Strategies for 4-Chloro-5-iodo-2,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

Substrate Profile: 4-Chloro-5-iodo-2,6-dimethylpyrimidine The "Selectivity Cliff": This substrate presents a classic chemoselectivity vs. regioselectivity conflict.

  • Electronic Activation (C4): The C4-position is electron-deficient (adjacent to nitrogen), activating the C-Cl bond for oxidative addition via SNAr-like character.

  • Bond Energy (C5): The C5-position is electron-neutral (meta-like), but the C-I bond is significantly weaker (

    
    ) than the C-Cl bond (
    
    
    
    ).

The Ruling Logic: Under standard Pd-catalyzed conditions, Bond Dissociation Energy (BDE) overrides Electronic Activation. The C5-Iodo position will react first. However, the 2,6-dimethyl and 4-chloro substituents create a "steric pocket" at C5, which can lead to stalled conversion or hydrodehalogenation if the catalyst is not selected carefully.

Catalyst Selection Matrix

Scenario A: Target C5-Functionalization (Preserving C4-Cl)

Goal: Couple the Iodide while leaving the Chloride intact for a second step.

ParameterRecommendationTechnical Rationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ Primary Choice. The bidentate dppf ligand enforces a wide bite angle (~99°), which accelerates reductive elimination in the sterically crowded C5 pocket (flanked by C4-Cl and C6-Me). It is robust enough to drive the reaction but lacks the electron-richness to activate the C4-Cl bond.
Alternative Pd(PPh₃)₄ Secondary Choice. Excellent for high selectivity due to its bulk, but often suffers from slow oxidative addition in sterically hindered pockets. Use only if dppf fails.
Base Na₂CO₃ or K₃PO₄ Weak bases prevent competitive SNAr hydrolysis of the C4-Cl. Avoid strong alkoxides (NaOtBu).
Solvent 1,4-Dioxane/Water (9:1) The aqueous component is critical for the boronic acid activation mechanism (transmetallation).
Scenario B: Target C4-Functionalization (Post-C5 or Forcing Conditions)

Goal: Activate the electron-deficient but stronger C-Cl bond.

ParameterRecommendationTechnical Rationale
Catalyst XPhos Pd G3 / G4 Buchwald precatalysts generate monoligated Pd(0) species. XPhos is electron-rich and bulky, facilitating oxidative addition into the difficult C-Cl bond.
Alternative Pd(OAc)₂ + RuPhos RuPhos is specifically designed for electron-deficient heteroaryl chlorides.
Base K₂CO₃ or Cs₂CO₃ Stronger bases may be required to drive the cycle.

Visualizing the Reaction Pathway

The following diagram illustrates the divergent pathways based on catalyst selection.

ReactionPathway Start Substrate: 4-Chloro-5-iodo-2,6-dimethylpyrimidine Path1 Pathway A: C5-Selective (Thermodynamic Control) Start->Path1 Pd(dppf)Cl2 Weak Base < 80°C Path2 Pathway B: C4-Activation (Forcing Conditions) Start->Path2 XPhos Pd G3 Strong Base > 100°C ProductA Product A: 5-Aryl-4-chloro-derivative (Cl retained for Step 2) Path1->ProductA Fast OA into C-I SideProduct Side Product: Hydrodehalogenation (I replaced by H) Path1->SideProduct Slow Transmetallation (Steric Crowding) ProductB Product B: 4,5-Diaryl-derivative (Over-coupling) Path2->ProductB OA into C-Cl

Caption: Divergent reaction pathways. Pathway A (Green) utilizes bond energy differences for selectivity. Pathway B (Red) overcomes the C-Cl barrier using electron-rich ligands.

Troubleshooting Guide (FAQ)

Q1: I am observing significant "Hydrodehalogenation" (Iodine replaced by Hydrogen). Why?

Diagnosis: This is a symptom of stalled transmetallation .

  • Mechanism: The Pd inserts into the C-I bond (Oxidative Addition).[1] However, the bulky groups at C4 (Chloro) and C6 (Methyl) create a steric wall. If the Boronic Acid cannot approach the Pd center fast enough, the complex undergoes

    
    -hydride elimination (if alkyl groups are present) or abstracts a proton from the solvent/base.
    
  • Corrective Action:

    • Switch Solvent: Move from alcohols (MeOH/EtOH) to aprotic solvents like DMF or Toluene . Alcohols are prime hydrogen sources for dehalogenation.

    • Increase Concentration: Higher concentration of Boronic Acid increases the rate of transmetallation relative to the side reaction.

    • Anhydrous Workup: Ensure your reagents are dry (though Suzuki requires some water, excess water can promote protodeboronation of the coupling partner).

Q2: My reaction is stalling at 60% conversion. Should I add more catalyst?

Diagnosis: Likely catalyst poisoning by the pyrimidine nitrogens.

  • Mechanism: Pyrimidines are excellent ligands. The N1 or N3 atoms can bind to the Palladium, displacing the phosphine ligand and forming an inactive "Pd-black" or stable complex.

  • Corrective Action:

    • Do NOT just add more Pd.

    • Switch to Pd(dppf)Cl₂: The chelating effect of dppf makes it much harder for the pyrimidine nitrogen to displace the ligand compared to monodentate ligands like PPh₃.

    • Increase Temperature: Raise temperature to 90-100°C to destabilize the Pd-N coordination (but monitor for C4-Cl coupling).

Q3: I see trace amounts of coupling at the C4-Chloride position. How do I stop this?

Diagnosis: Your catalyst is too active or the temperature is too high.

  • Corrective Action:

    • Lower Temperature: C-I coupling can often proceed at 40-60°C. C-Cl coupling usually requires >80°C.

    • Ligand Check: Ensure you are not using cyclohexyl-based phosphines (PCy3, XPhos) or N-Heterocyclic Carbenes (NHCs) for the first step. These electron-rich ligands lower the activation energy for C-Cl bond insertion. Stick to aryl-phosphines (PPh₃, dppf).

Standard Operating Procedure (SOP)

Protocol: C5-Selective Suzuki Coupling

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with:

    • 4-Chloro-5-iodo-2,6-dimethylpyrimidine (1.0 equiv)

    • Aryl Boronic Acid (1.1 equiv)

    • Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

    • Na₂CO₃ (2.0 equiv)

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.1 M - 0.2 M.

    • Note: Degassing is critical. Iodides are sensitive to homocoupling in the presence of O₂.

  • Reaction: Seal and heat to 60°C for 4–12 hours.

  • Monitoring: Check LCMS.

    • Target Mass: [M+Aryl-Cl]

    • Watch for: [M-I+H] (Dehalogenation) or [M-Cl+Aryl] (Wrong regioisomer).

  • Workup: Dilute with EtOAc, wash with brine. If the product contains basic nitrogens, avoid acidic washes.

References

  • MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (1971). The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines. Retrieved from [Link]

Sources

Solvent effects on the reactivity of 4-Chloro-5-iodo-2,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Module 1: Critical Reactivity Overview

The Substrate: 4-Chloro-5-iodo-2,6-dimethylpyrimidine (CIDP) is a bifunctional electrophile.[1] Its reactivity is dictated by the electronic disparity between the C4 and C5 positions.

  • C4-Chloro (The "Soft" Spot): Highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) .[1] The pyrimidine ring nitrogens pull electron density, making C4 electron-deficient.[1] The chlorine is a good leaving group.[1]
    
    • Primary Driver: Dipolar interactions.[1]

    • Key Solvent Class: Polar Aprotic (DMF, DMSO).[1]

  • C5-Iodine (The "Hard" Handle): Resistant to direct nucleophilic attack but highly reactive in Metal-Catalyzed Cross-Couplings (Suzuki, Sonogashira) and Metal-Halogen Exchange .[1]

    • Primary Driver: Oxidative Addition (Pd/Ni).[1]

    • Key Solvent Class: Ethereal/Biphasic (Dioxane, Toluene/Water).[1]

Module 2: Troubleshooting Reactions (C4-Cl Displacement)

Context: You are attempting to displace the Chlorine atom with an amine, alkoxide, or thiol.

FAQ 1: Why is my reaction stalling with < 50% conversion?

Diagnosis: The solvent is likely too non-polar (e.g., THF, DCM), or the nucleophile is sequestered by hydrogen bonding (in alcohols). Technical Insight: In non-polar solvents, the transition state for


 (Meisenheimer complex) is poorly stabilized.[1] In protic solvents (MeOH), the nucleophile is "caged" by solvation shells, reducing its HOMO energy and reactivity.
Solution: 
  • Switch to Polar Aprotic Solvents: Use DMF , DMSO , or NMP .[1] These solvents solvate cations (e.g., Na+, K+) effectively while leaving the anionic nucleophile "naked" and highly reactive.

  • Temperature: Increase to 80–100°C. The 2,6-dimethyl groups provide slight steric bulk and electron donation, making the C4-Cl slightly less reactive than in unsubstituted pyrimidines.[1]

FAQ 2: I see a major impurity (M+ - 18 or M+ - Cl + OH). What is it?

Diagnosis: Hydrolysis of the C4-Cl bond to form 4-hydroxy-5-iodo-2,6-dimethylpyrimidine (pyrimidinol).[1] Cause: "Wet" hygroscopic solvents.[1] DMSO and DMF absorb atmospheric moisture rapidly.[1] At high temperatures, water competes with your nucleophile.[1] Protocol Fix:

  • Drying: Store DMF/DMSO over activated 4Å molecular sieves for 24 hours prior to use.

  • Scavenger: Add an inorganic base (e.g.,

    
     or DIPEA) to neutralize HCl generated, but ensure the base itself is dry.
    
Data Table: Solvent Influence on Efficiency
Solvent ClassRepresentativeReaction RateRisk FactorRecommended For
Polar Aprotic DMF, DMSO, NMPHigh Hydrolysis (if wet)Weak nucleophiles, sterically hindered amines
Protic Ethanol, i-PrOHLow/Medium Solvolysis (Formation of ethers)Highly reactive primary amines (Green chemistry)
Non-Polar Toluene, DCMVery Low Solubility issuesPhase transfer catalysis conditions only

Module 3: Troubleshooting Metal-Catalyzed Couplings (C5-I Functionalization)

Context: You are performing a Suzuki-Miyaura or Sonogashira coupling at the C5-Iodine position.

FAQ 3: The Iodine is gone, but I have no product (Protodehalogenation).

Diagnosis: The C5-I bond underwent oxidative addition, but the intermediate reduced instead of coupling. Cause: This often happens in alcoholic solvents (Ethanol/Methanol) which can act as hydride sources, or if the reaction is too slow and the Pd-intermediate captures a proton from trace water. Solution:

  • Solvent Switch: Move to 1,4-Dioxane or Toluene .[1]

  • Degassing: Oxygen promotes homocoupling and catalyst decomposition.[1] Sparge solvents with Argon for 15 minutes.[1]

  • Catalyst: Use a catalyst with a bulky ligand (e.g.,

    
     or XPhos Pd G2) to accelerate the transmetallation step over reduction.[1]
    
FAQ 4: Can I do the Suzuki coupling before the reaction?

Answer: Yes, but with caution. Risk: The C4-Cl bond is also susceptible to Pd-catalyzed oxidative addition, though slower than C5-I.[1] If you use highly active catalysts (e.g.,


 / 

), you might get "double coupling" or mixtures.[1] Guideline:
  • Path A (Standard):

    
     (C4) 
    
    
    
    Coupling (C5).[1] Most robust.[1]
  • Path B (Reverse): Coupling (C5)

    
    
    
    
    
    (C4).[1] Requires mild Pd source (e.g.,
    
    
    ) and strict temperature control (<80°C) to preserve C4-Cl.

Module 4: Decision Pathways (Visualization)

The following diagram illustrates the critical decision nodes based on solvent and reagent choices.

ReactivityPath Start Start: 4-Chloro-5-iodo-2,6-dimethylpyrimidine Decision1 Target Transformation? Start->Decision1 PathSNAr Nucleophilic Sub. (C4) Decision1->PathSNAr Nucleophile (R-NH2) PathSuzuki Pd-Coupling (C5) Decision1->PathSuzuki Boronic Acid + Pd SolventA Solvent: DMF/DMSO (Polar Aprotic) PathSNAr->SolventA Recommended SolventB Solvent: EtOH/Water (Protic) PathSNAr->SolventB Alternative (Green) PathSuzuki->SolventB Common but Risky SolventC Solvent: Dioxane/Toluene (Non-Polar/Ethereal) PathSuzuki->SolventC Recommended Result1 High Yield C4-Substitution SolventA->Result1 Fast Kinetics Result2 Risk: Hydrolysis (OH) or Solvolysis (OEt) SolventB->Result2 Side Reactions Result4 Risk: Protodehalogenation (Loss of Iodine) SolventB->Result4 Hydride Source Result3 High Yield C5-Coupling SolventC->Result3 Stable Intermediate

Caption: Decision matrix for solvent selection based on C4 vs. C5 functionalization goals.

Module 5: Experimental Protocol (Standardized)

Protocol A: High-Fidelity at C4

Objective: Displacement of Cl with a primary amine.[1]

  • Dissolve: 1.0 eq of CIDP in anhydrous DMF (0.2 M concentration).

  • Add Base: 2.0 eq of DIPEA (Hünig's base).

  • Add Nucleophile: 1.1 eq of Amine.[1]

  • Heat: Stir at 90°C for 4–12 hours.

  • Workup: Pour into ice water. The product usually precipitates.[1] Filter and wash with water to remove DMF salts.[1]

    • Note: If product does not precipitate, extract with EtOAc, but wash organic layer 3x with 5% LiCl solution to remove DMF.[1]

Protocol B: Selective Suzuki Coupling at C5

Objective: Coupling with Phenylboronic acid, preserving C4-Cl.[1]

  • Solvent System: Mix 1,4-Dioxane : Water (4:1) .[1] Degas with Argon for 15 mins.

  • Load: 1.0 eq CIDP + 1.1 eq Phenylboronic acid + 2.0 eq

    
    .
    
  • Catalyst: Add 5 mol%

    
     (Tetrakis).
    
  • Heat: 80°C for 6 hours. (Do not exceed 100°C to prevent C4 activation).[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    

References

  • PubChem. (2023).[1] 4-Chloro-5-iodo-2,6-dimethylpyrimidine (Compound Summary). National Library of Medicine.[1] Link

  • Lommerse, J. P., et al. (1996).[1][2] The crystal structure of 2-iodo-4,6-dimethylpyrimidine and intermolecular interactions.[1] Acta Crystallographica.[1] Link

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry.[1] (Context on pyrimidine solubility and lipophilicity).

  • Beletskaya, I. P., & Cheprakov, A. V. (2000).[1] The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[1] Chemical Reviews.[1] (Mechanistic insight on solvent effects in Pd-coupling). Link[1]

  • Roh, K. R., et al. (2018).[1] Green and Efficient Method for Nucleophilic Aromatic Substitution.[1][3] PMC.[1] (Context on solvent effects in

    
    ). Link
    

Sources

Technical Support Center: Synthesis of 4,5-Disubstituted-2,6-Dimethylpyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: PYR-SYN-4526-DM Subject: Troubleshooting Regioselectivity, Yield, and Functionalization in Polysubstituted Pyrimidines

Introduction: The Architecture of the Scaffold

Welcome to the technical support hub for the 2,6-dimethylpyrimidine core. You are likely targeting this scaffold for kinase inhibition or as a heterobifunctional linker. The presence of methyl groups at the C2 and C6 positions creates a unique electronic and steric environment that distinguishes this synthesis from standard pyrimidine chemistry.

The challenge here is not just constructing the ring; it is the orthogonal functionalization of positions 4 and 5 in the presence of the "blocking" methyl groups. This guide prioritizes the "Route B" strategy (Sequential Functionalization) as it offers the highest versatility for drug discovery libraries.

Module 1: Core Construction & The "Gummy" Intermediate

User Query: "I am reacting acetamidine hydrochloride with ethyl acetoacetate. The yield is inconsistent, and the product often oils out or forms a sticky gum that is hard to filter."

Diagnostic & Protocol

The reaction between acetamidine and


-ketoesters is the industry standard (Pinner synthesis variation), but the 2,6-dimethyl substitution pattern increases the lipophilicity of the intermediate, leading to solubility issues in standard alcoholic solvents.

The Fix: The pH-Controlled Precipitation

  • Stoichiometry: Use 1.2 eq of Acetamidine HCl to 1.0 eq of Ethyl Acetoacetate (or Ethyl 2-alkylacetoacetate if the C5 substituent is pre-installed).

  • Base Choice: Switch from NaOEt/EtOH to NaOH (aq) / MeOH .

  • The Critical Step (Work-up):

    • Do not just evaporate the solvent.

    • Neutralize the reaction mixture carefully with acetic acid to pH 6–7.

    • Cool to 0°C. The 4-pyrimidinone (tautomer of 4-hydroxy) relies on hydrogen bonding networks to crystallize.

Standard Operating Procedure (SOP-01):

ParameterRecommendationReason
Solvent MeOH (High Concentration, ~2M)Promotes precipitation upon acidification.
Base 4M NaOH (aq)Prevents ethoxide exchange side-reactions if using ethyl esters.
Quench AcOH to pH 6.5The zwitterionic form is least soluble at isoelectric point.
Drying Vacuum Oven @ 50°CEssential. Wet intermediates fail in the next step (POCl

).

Module 2: The Chlorination Bottleneck (C4 Activation)

User Query: "My chlorination with POCl


 stalls at 80% conversion, and I see a new spot on TLC that isn't product or starting material. Also, the quench is violent."
Diagnostic

You are encountering "Vilsmeier Stalling." The 2,6-dimethyl groups donate electron density into the ring, making the C4-hydroxyl less electrophilic than in simple pyrimidines. The "new spot" is likely the phosphorodichloridate intermediate that hasn't eliminated.

Troubleshooting Protocol

1. Catalysis is Mandatory: Pure POCl


 is insufficient. You must use a tertiary amine base. N,N-Diethylaniline (DEA)  is superior to pyridine here because it is more lipophilic and refluxes at a higher temperature, driving the reaction.

2. The "Inverse Quench" (Safety Critical): Never add water to the reaction.

  • Step A: Evaporate excess POCl

    
     under reduced pressure (rotovap with a caustic trap).
    
  • Step B: Dilute the residue in CH

    
    Cl
    
    
    
    or Toluene.
  • Step C: Pour the organic mixture slowly into a stirred slurry of Ice/NaHCO

    
     .
    

3. Mechanism of Failure: If water enters the reaction before completion, you generate HCl, which protonates the N1/N3 positions, deactivating the ring toward nucleophilic attack by chloride.

ChlorinationFailure cluster_conditions Critical Control Points Start 2,6-Dimethyl-4-pyrimidinone POCl3 Reaction with POCl3 Start->POCl3 Intermediate Phosphorodichloridate Adduct (Sticky Intermediate) POCl3->Intermediate Product 4-Chloro-2,6-dimethylpyrimidine Intermediate->Product Elimination of PO2Cl2- DeadEnd Protonated Inactive Species (Stalled Reaction) Intermediate->DeadEnd Hydrolysis/Protonation PathSuccess Catalyst (DEA/DMA) High Temp (>100°C) PathFail Moisture Ingress or Low Temp

Figure 1: Decision pathways in the chlorination of electron-rich pyrimidinones. Failure to catalyze the elimination step leads to stalled intermediates.

Module 3: Orthogonal Functionalization (C4 vs. C5)

User Query: "I need to install different groups at C4 and C5. Should I put the C5 substituent in first (on the acetoacetate) or later? Also, S_NAr at C4 is very slow."

Strategic Analysis

This is the "Regioselectivity Trap." The C5 position is sterically crowded by the C4-leaving group and the C6-methyl.

Strategy A: The "Pre-load" (Recommended for Alkyl/Aryl at C5) If you need a Carbon-substituent at C5, use Ethyl 2-alkylacetoacetate in Module 1. Trying to alkylate C5 after ring formation is difficult due to competing N-alkylation.

Strategy B: The "Post-load" (Recommended for Halogens/Coupling at C5) If you need a halogen (I, Br) at C5 for later cross-coupling:

  • Step 1: Iodinate the pyrimidinone (before chlorination).

    • Reagent: NIS (N-iodosuccinimide) in DMF.

    • Why? The 4-OH (donor) activates C5 for Electrophilic Aromatic Substitution (EAS). Once you convert 4-OH to 4-Cl, the ring becomes electron-deficient, and EAS at C5 becomes nearly impossible.

  • Step 2: Chlorinate at C4 (using Module 2 protocols).

  • Step 3: S

    
    Ar at C4.
    
    • Note: The bulky Iodine at C5 will slow down S

      
      Ar at C4. You must use polar aprotic solvents (DMSO, NMP)  and heat to 100°C.
      

Visual Workflow (The "Route B" Protocol):

SynthesisRoute Step1 2,6-Dimethyl 4-pyrimidinone Step2 Step A: C5-Iodination (NIS, DMF) Step1->Step2 EAS (Nu=C5) Step3 Step B: C4-Chlorination (POCl3, DEA) Step2->Step3 Activation Step4 Step C: C4-SNAr (Displacement) Step3->Step4 Nu Attack at C4 Step5 Step D: C5-Coupling (Suzuki/Sonogashira) Step4->Step5 Pd Catalysis

Figure 2: Sequential functionalization strategy. Note that C5 functionalization must precede C4 chlorination to utilize the electronic activation of the ring.

Module 4: Lateral Lithiation (The "Methyl" Problem)

User Query: "I'm trying to extend the chain at the 2-methyl position, but I'm getting a mixture of 2-substituted and 6-substituted products, or ring addition."

The Acidity Hierarchy

In 4,5-disubstituted-2,6-dimethylpyrimidines, the two methyl groups are not equivalent.

  • C2-Methyl: Flanked by two nitrogens.[1] Generally more acidic (pKa ~20).

  • C6-Methyl: Flanked by one nitrogen and one carbon.[1] Less acidic.

Troubleshooting Selectivity:

  • Temperature Control: Kinetic deprotonation at -78°C with LDA favors the C2-methyl (most acidic proton).

  • The "Ring Addition" Bug: Organolithiums (n-BuLi) often attack the C4/C6 positions of the pyrimidine ring (nucleophilic addition) rather than deprotonating the methyl groups.

    • Solution: Use LiHMDS or LDA (non-nucleophilic bases). Never use n-BuLi directly for deprotonation unless sterically protected.

  • Blocking: If you have a substituent at C4 (e.g., a large amine from S

    
    Ar), it can sterically shield the C6-methyl, further enhancing selectivity for C2.
    

References & Validated Protocols

  • One-Step Synthesis via Formamidine (Contextual):

    • Title: One-Step Synthesis of 4,5-Disubstituted Pyrimidines Using Commercially Available and Inexpensive Reagents.[1]

    • Source: Baran Lab (Heterocycles, 2006).

    • Relevance: Establishes the baseline for amidine-ketone condensation efficiency.

    • URL:[Link] (General Lab Page - Specific paper: Heterocycles2006 , 70, 581).[1]

  • Chlorination Protocols (POCl3 Optimization):

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3.

    • Source: PMC / NIH (Molecules, 2017).

    • Relevance: Safety protocols for quenching and catalysis with pyridine/DEA.

    • URL:[Link]

  • Lateral Lithiation & Metalation:

    • Title: Directed Metalation: A Survival Guide.[2]

    • Source: Baran Group Meeting Notes.[2]

    • Relevance: Mechanisms of lateral lithiation vs. ring addition in heterocycles.

    • URL:[Link]

  • Regioselectivity in Pyrimidine Synthesis:

    • Title: Chemo- and Regioselective Synthesis of 3,4-Dihydropyrimidin-4-ones.[3]

    • Source: PMC (J Org Chem, 2025).

    • Relevance: Modern insights into controlling the condensation of N-C-N fragments with 1,3-dicarbonyls.

    • URL:[Link]

Disclaimer: These protocols involve hazardous chemicals (POCl


, Organolithiums). All experiments should be conducted in a fume hood with appropriate PPE. Consult your institution's Chemical Hygiene Plan before proceeding.

Sources

Validation & Comparative

4-Chloro-5-iodo-2,6-dimethylpyrimidine vs 4,5-dichloro-2,6-dimethylpyrimidine reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of 4-Chloro-5-iodo-2,6-dimethylpyrimidine and 4,5-dichloro-2,6-dimethylpyrimidine for Synthetic Strategy

In the intricate field of medicinal chemistry and materials science, pyrimidine scaffolds are indispensable building blocks for creating molecules with significant biological and physical properties. The precise functionalization of the pyrimidine ring is a critical aspect of molecular design, and the choice of starting material can dictate the feasibility and efficiency of a synthetic route. This guide offers a detailed, evidence-based comparison between two closely related yet distinctively reactive synthons: 4-chloro-5-iodo-2,6-dimethylpyrimidine and 4,5-dichloro-2,6-dimethylpyrimidine. By examining their reactivity profiles through the lens of fundamental chemical principles and experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to strategically select the optimal reagent for their synthetic endeavors.

The Decisive Impact of Halogen Substitution: A Structural and Electronic Overview

The divergent chemical behavior of these two compounds originates from the fundamental differences between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds at the C5 position. While both molecules share the 2,6-dimethylpyrimidine core and a chlorine atom at the C4 position, the C5 halogen is the lynchpin of their differential reactivity.

G cluster_0 4-Chloro-5-iodo-2,6-dimethylpyrimidine cluster_1 4,5-dichloro-2,6-dimethylpyrimidine mol1 mol1 mol2 mol2

Figure 1: Molecular structures of the two key pyrimidine intermediates.

The C-I bond is inherently longer, weaker, and more polarizable than the C-Cl bond. This is a direct consequence of iodine's larger atomic radius and lower electronegativity compared to chlorine. The generally accepted order of reactivity for halogens in many transformations, particularly palladium-catalyzed cross-coupling reactions, is I > Br > Cl > F.[1] This trend is inversely related to the carbon-halogen bond dissociation energy, making the oxidative addition of a palladium catalyst to the C-I bond a more facile, and often rate-determining, step.[1]

Palladium-Catalyzed Cross-Coupling: A Realm of Selective Functionalization

The most significant practical difference between these two reagents is observed in palladium-catalyzed cross-coupling reactions, which are foundational for constructing complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a premier method for forming C-C bonds between an organoboron species and an organohalide.[2][3] The disparate reactivity of the C-I and C-Cl bonds in 4-chloro-5-iodo-2,6-dimethylpyrimidine allows for exceptional regioselectivity. The C-I bond at the C5 position can be selectively coupled under mild conditions, leaving the more robust C-Cl bond at C4 untouched for subsequent transformations.

In contrast, 4,5-dichloro-2,6-dimethylpyrimidine presents a greater challenge for selective functionalization. While the pyrimidine ring's electron-deficient nature makes even aryl chlorides more reactive than their benzenoid counterparts[4], achieving selective mono-arylation can be difficult. Generally, the C4 position is more reactive than other positions in dichloropyrimidines in the absence of other directing groups.[5][6][7] However, forcing conditions may be required, and mixtures of mono-substituted (at C4) and di-substituted products are common.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Feature4-Chloro-5-iodo-2,6-dimethylpyrimidine4,5-dichloro-2,6-dimethylpyrimidine
Primary Reaction Site C5 (Carbon-Iodine bond)C4 (Carbon-Chlorine bond)
Selectivity High for C5 positionModerate to low; risk of di-substitution
Typical Conditions Mild (e.g., Pd(PPh₃)₄, 80-100 °C)More forcing (e.g., specialized ligands, >100 °C)
Synthetic Outcome Clean, predictable C5-arylationPotential mixture of C4-arylated and C4,C5-diarylated products

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C5

  • In a flask purged with an inert gas (Argon or Nitrogen), dissolve 4-chloro-5-iodo-2,6-dimethylpyrimidine (1.0 eq) and the desired arylboronic acid (1.1-1.5 eq) in a degassed solvent mixture such as dioxane and 2M aqueous K₂CO₃.

  • Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Heat the mixture to 80-100 °C and monitor the reaction's progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to yield the 4-chloro-5-aryl-2,6-dimethylpyrimidine.

G A 4-Chloro-5-iodo-2,6-dimethylpyrimidine C Pd(PPh3)4, Base (e.g., K2CO3) B Arylboronic Acid (Ar-B(OH)2) B->C D Selective C5-Arylation (Suzuki Coupling) C->D Mild Conditions E 4-Chloro-5-aryl-2,6-dimethylpyrimidine D->E

Figure 2: Workflow for selective C5 functionalization via Suzuki coupling.

Nucleophilic Aromatic Substitution (SNAr): An Orthogonal Reaction Pathway

The electron-deficient pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction where a nucleophile displaces a leaving group on the aromatic ring.[8] In this context, the reactivity of the chloro-substituents is paramount.

For both molecules, the C4-chloro group is activated by the adjacent and para nitrogen atoms, making it the primary site for SNAr.[9][10] An approaching nucleophile's attack at C4 creates a resonance-stabilized intermediate (a Meisenheimer complex) where the negative charge is delocalized onto the electronegative ring nitrogens.

Crucially, the C-I bond in 4-chloro-5-iodo-2,6-dimethylpyrimidine is generally unreactive towards typical SNAr nucleophiles. This difference in reactivity enables a powerful and elegant synthetic strategy known as orthogonal sequential functionalization . One can first perform an SNAr reaction at the C4 position, followed by a completely different class of reaction—a palladium-catalyzed cross-coupling—at the C5 position. This level of control is difficult to achieve with 4,5-dichloro-2,6-dimethylpyrimidine, where controlling mono- versus di-substitution with nucleophiles can be challenging.

G cluster_0 Orthogonal Sequential Functionalization Strategy A 4-Chloro-5-iodo-2,6-dimethylpyrimidine B Step 1: SNAr Reaction (Nucleophile, Base) A->B C 4-Amino/Alkoxy-5-iodo- 2,6-dimethylpyrimidine B->C Selective reaction at C4-Cl D Step 2: Cross-Coupling (Boronic Acid, Pd Catalyst) C->D E Fully Functionalized Pyrimidine D->E Selective reaction at C5-I

Figure 3: A powerful two-step strategy enabled by differential halogen reactivity.

Summary and Strategic Recommendations

The choice between these two building blocks is not arbitrary but a strategic decision that profoundly impacts synthetic design.

Select 4-Chloro-5-iodo-2,6-dimethylpyrimidine for:

  • Predictable Regioselectivity: When the primary goal is to functionalize the C5 position, the C-I bond offers a highly reliable and selective handle for a vast array of cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig, etc.).

  • Orthogonal Synthesis: Its structure is ideal for sequential, multi-step syntheses where the C4 and C5 positions must be functionalized with different groups using distinct reaction types (SNAr then cross-coupling).

  • Halogen-Metal Exchange: The C-I bond is susceptible to halogen-metal exchange with organolithium or Grignard reagents, providing an alternative route to form a C-C bond at C5 via a nucleophilic pyrimidine intermediate.

Consider 4,5-dichloro-2,6-dimethylpyrimidine when:

  • C4 Functionalization is the Goal: The C4-chloro is the more reactive site for both SNAr and, under controlled conditions, cross-coupling reactions.

  • Symmetrical Di-substitution is Desired: If the synthetic target requires the same substituent at both the C4 and C5 positions, this reagent can be a more direct precursor.

  • Cost-Effectiveness is Critical: Dichlorinated compounds are often more economical than their iodinated counterparts, which may be a deciding factor in large-scale synthesis.

References

  • Štefane, B., & Požgan, F. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2943. [Link]

  • Valverde, E., & Toste, F. D. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. CHIMIA International Journal for Chemistry, 73(9), 727-731. [Link]

  • PubChem. (n.d.). 4,6-Dichloro-2,5-dimethylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Langer, P., et al. (2001). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Synlett, 2001(10), 1641-1643. [Link]

  • Xu, L., et al. (2010). 2-Iodo-4,6-dimethylpyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1686. [Link]

  • Wotring, J. W., et al. (2010). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 75(13), 4602-4605. [Link]

  • Gasparyan, S., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Chemistry of Heterocyclic Compounds, 57(4), 421-427. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). One-pot Double Suzuki Couplings of Dichloropyrimidines. Angewandte Chemie International Edition, 47(26), 4851-4854. [Link]

  • LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • AERU. (n.d.). Pesticide properties for 2-amino-4,6-dimethylpyrimidine. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • StackExchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Retrieved from [Link]

  • Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

Sources

Chemoselectivity in 4-Chloro-5-iodo-2,6-dimethylpyrimidine: A Guide to Orthogonal Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Comparison of Chloro vs. Iodo Group in 4-Chloro-5-iodo-2,6-dimethylpyrimidine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the design of pyrimidine-based kinase inhibitors and bioactive scaffolds, 4-Chloro-5-iodo-2,6-dimethylpyrimidine represents a "bifunctional pivot." Its utility stems from the distinct electronic and steric environments of the halogenated positions. This guide analyzes the reactivity divergence between the C4-Chloro and C5-Iodo groups, providing a roadmap for regioselective functionalization.

Key Takeaway: The reactivity is orthogonal. The C4-Cl bond is activated for Nucleophilic Aromatic Substitution (


)  due to the electron-deficient pyrimidine core. Conversely, the C5-I  bond is electronically deactivated for 

but is highly reactive toward Metal-Catalyzed Cross-Coupling (Suzuki, Sonogashira) and Lithium-Halogen Exchange due to the weak C-I bond energy.
Electronic Structure & Mechanistic Basis

To exploit this scaffold, one must understand the underlying orbital interactions that dictate selectivity.

The C4-Chloro Position (

Hotspot)
  • Mechanism: Addition-Elimination (

    
    ).
    
  • Electronic Driver: The C4 position is para-like to the N1 nitrogen and ortho-like to the N3 nitrogen. The electronegative nitrogens pull electron density from the ring, significantly lowering the LUMO energy at C4. This makes the C4-Cl bond highly susceptible to attack by nucleophiles (amines, alkoxides, thiols).

  • Leaving Group: While Iodine is a better leaving group than Chlorine in aliphatic

    
     reactions, in heteroaromatic 
    
    
    
    , the rate-determining step is often the initial nucleophilic attack (formation of the Meisenheimer complex). The high electronegativity of Chlorine (relative to Iodine) inductively stabilizes this anionic intermediate, often making C4-Cl more reactive toward
    
    
    than C5-I would be (even if C5 were activated).
The C5-Iodo Position (Cross-Coupling Hotspot)
  • Mechanism: Oxidative Addition (Pd/Cu catalysis) or Halogen-Metal Exchange.

  • Electronic Driver: The C5 position is meta-like to the ring nitrogens. It does not benefit from the direct resonance withdrawal that activates C2, C4, and C6. Consequently, it is inert to

    
     under standard conditions.
    
  • Bond Strength: The C-I bond (

    
     50-60 kcal/mol) is significantly weaker than the C-Cl bond (
    
    
    
    80-90 kcal/mol). This allows Pd(0) species to undergo oxidative addition at C5-I rapidly, often at room temperature, while the C4-Cl bond remains intact.
Steric Influence of 2,6-Dimethyl Groups
  • C2-Methyl: Blocks the C2 position from side reactions (e.g., C-H activation) but has minimal steric impact on C4 or C5.

  • C6-Methyl: Located ortho to the C5-Iodo group. This introduces steric strain (A-strain) that can:

    • Force the C5-substituent out of planarity.

    • Slightly retard the rate of oxidative addition/reductive elimination in Suzuki couplings compared to non-methylated analogs. Insight: Use sterically demanding ligands (e.g., S-Phos, X-Phos) if standard conditions stall.

Comparative Reactivity Matrix

The following table summarizes the performance of each halogen under specific reaction classes.

Reaction ClassReagent TypeTarget SiteDominant MechanismSelectivity Score
Nucleophilic Substitution Primary/Secondary Amines, AlkoxidesC4-Cl

High (>95%)
Suzuki-Miyaura Aryl Boronic Acids + Pd(0)C5-I Oxidative AdditionHigh (>90%)
Sonogashira Terminal Alkynes + Pd/CuC5-I Oxidative AdditionHigh (>90%)
Lithium Exchange n-BuLi or i-PrMgClC5-I Li-Hal ExchangeExclusive
Heck Reaction Alkenes + Pd(0)C5-I Oxidative AdditionModerate

Scientist's Note: While C4-Cl is generally inert to Pd-coupling conditions used for iodides, the use of highly active precatalysts (e.g., Pd(dtbpf)Cl


) or high temperatures (>100°C) can force the C4-Cl to react. Always perform C5 couplings at the lowest effective temperature to maintain orthogonality.
Strategic Sequencing: Which Bond First?

In library synthesis, the order of operations is critical.

Strategy A:

First (Recommended)

Sequence: Displacement of C4-Cl


 Coupling at C5-I.
  • Why: Installing an amine or alkoxide at C4 donates electron density into the ring (resonance effect). This deactivates the ring slightly, making the C5-I bond more electron-rich (closer to an aryl iodide). This stabilizes the oxidative addition step and prevents side reactions. Furthermore, the C4-substituent is now chemically stable.

  • Risk: None. This is the robust "industry standard" route.

Strategy B: Coupling First (Conditional)

Sequence: Coupling at C5-I


 Displacement of C4-Cl.
  • Why: Necessary if the C4-nucleophile is incompatible with coupling conditions (e.g., contains a free thiol or competing halide).

  • Risk: The Suzuki base (e.g., K

    
    CO
    
    
    
    , Cs
    
    
    CO
    
    
    ) can act as a nucleophile or promote hydrolysis of the reactive C4-Cl bond to a C4-OH (pyridone), effectively killing the molecule's reactivity.
  • Mitigation: Use anhydrous conditions and non-nucleophilic bases (e.g., K

    
    PO
    
    
    
    in toluene/dioxane) for the C5 coupling.
Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways available from the parent scaffold.

ReactivityMap cluster_legend Pathway Preference Start 4-Chloro-5-iodo- 2,6-dimethylpyrimidine SNAr_Prod 4-Amino-5-iodo- 2,6-dimethylpyrimidine Start->SNAr_Prod SNAr (C4-Cl) Amine, Base, Heat Suzuki_Prod 4-Chloro-5-aryl- 2,6-dimethylpyrimidine Start->Suzuki_Prod Suzuki (C5-I) Ar-B(OH)2, Pd(0) (Careful Base Selection) Final_A 4-Amino-5-aryl- 2,6-dimethylpyrimidine SNAr_Prod->Final_A Suzuki (C5-I) Ar-B(OH)2, Pd(0) Final_B 4-Amino-5-aryl- 2,6-dimethylpyrimidine Suzuki_Prod->Final_B SNAr (C4-Cl) Amine, Base Legend Solid Line: Preferred Route (High Yield) Dashed Line: Conditional Route (Risk of Hydrolysis)

Figure 1: Divergent synthesis pathways. The green path (


 first) is generally preferred to avoid hydrolysis of the active C4-Cl bond.
Detailed Experimental Protocols

These protocols are designed to be self-validating. If the color changes or TLC spots do not match the description, stop and check reagent quality.

Protocol A: Selective C4-Displacement (

)

Targeting the Chloro group while preserving the Iodo group.

Reagents:

  • Substrate: 4-Chloro-5-iodo-2,6-dimethylpyrimidine (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH)

Step-by-Step:

  • Setup: In a reaction vial, dissolve the pyrimidine substrate in IPA (0.5 M concentration).

  • Addition: Add DIPEA followed by morpholine. The solution should remain clear or turn slightly yellow.

  • Reaction: Heat the mixture to 80°C for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (high R

      
      ) should disappear, replaced by a more polar, UV-active spot (product). The C5-I bond is stable at this temperature without metal catalysts.
      
  • Workup: Cool to room temperature. The product often precipitates from IPA upon cooling. If not, concentrate in vacuo, redissolve in EtOAc, wash with water and brine.

  • Validation:

    
    H NMR should show the loss of the downfield signals associated with the electron-poor pyrimidine core shifting slightly upfield due to amine donation. The iodine remains intact (verify by MS, looking for the characteristic M/M+2 chlorine pattern disappearance and retention of Iodine mass).
    
Protocol B: Selective C5-Coupling (Suzuki-Miyaura)

Targeting the Iodo group while preserving the Chloro group.

Reagents:

  • Substrate: 4-Chloro-5-iodo-2,6-dimethylpyrimidine (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • Base: Na

    
    CO
    
    
    
    (2.0 equiv, 2M aqueous solution)
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Degassing: Sparge the dioxane and aqueous base with nitrogen for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst death.

  • Setup: Charge the flask with substrate, boronic acid, and Pd catalyst. Add the degassed solvents.

  • Reaction: Heat to 60–70°C under nitrogen.

    • Scientist's Insight: Do not exceed 80°C if possible. Higher temps increase the risk of the Pd catalyst inserting into the C4-Cl bond or the base hydrolyzing the C4-Cl.

  • Monitoring: Reaction is typically fast (1–3 hours) due to the weak C-I bond.

  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water.

  • Validation: MS analysis is crucial here. Ensure the Chlorine isotope pattern (3:1 ratio of M:M+2) is preserved in the product mass, confirming C4-Cl survival.

References
  • General Pyrimidine Reactivity

    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines.[1]

    • Source: N
    • URL:[Link]

  • Suzuki Coupling Selectivity

    • Title: Site-selective Suzuki-Miyaura cross-coupling reactions of 2,4,5,6-tetrachloropyrimidine.[2][3]

    • Source: Beilstein Journal of Organic Chemistry
    • URL:[Link]

  • C5-Iodo Functionalization

    • Title: Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction.
    • Source: Molecules (MDPI)
    • URL:[Link]

  • Steric Considerations in Pyrimidines

    • Title: 2-Iodo-4,6-dimethylpyrimidine: Crystal structure and supramolecular architecture.
    • Source: PubMed Central
    • URL:[Link]

Sources

Spectroscopic Analysis of 4-Aryl-5-Iodo-2,6-Dimethylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Analytical Validation & Performance Benchmarking

Executive Summary & Core Directive

The 4-aryl-5-iodo-2,6-dimethylpyrimidine scaffold represents a critical "pivot point" in medicinal chemistry. Unlike its hydrogen-substituted precursor or its brominated analogs, the 5-iodo derivative offers superior reactivity in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) due to the weaker C–I bond energy (approx. 57 kcal/mol vs. 66 kcal/mol for C–Br).

However, the synthesis of this scaffold is prone to incomplete halogenation or regio-isomeric byproducts. This guide provides an objective, data-driven comparison of analytical modalities to validate this specific structure, contrasting it against its two primary "alternatives": the unreacted precursor (5-H) and the brominated analog (5-Br) .

Comparative Analysis: 5-Iodo Product vs. Alternatives

This section objectively compares the spectral performance of the 5-iodo target against its most common process impurities and analogs.

Comparison A: 5-Iodo Target vs. 5-H Precursor (Reaction Monitoring)

The most common failure mode is incomplete iodination. Standard TLC is often insufficient due to similar Rf values.

Feature5-Iodo Product (Target)5-H Precursor (Alternative/Impurity)Analytical Verdict
1H NMR (C5 Position) Silent. No signal in the aromatic region (7.0–8.0 ppm) attributed to the pyrimidine core.Singlet Present. Distinct singlet at

7.2–7.8 ppm (depending on aryl group).
Definitive. The disappearance of the C5-H singlet is the primary confirmation of substitution.
13C NMR (C5 Position) Upfield Shift (

75–90 ppm).
The "Heavy Atom Effect" of Iodine shields the ipso-carbon significantly.
Downfield (

110–125 ppm).
Typical aromatic CH signal.
High Confidence. The ~30 ppm upfield shift is diagnostic for C–I bond formation.
Mass Spectrometry [M+H]+ = Precursor + 126 Da. [M+H]+ = Base Mass. Validation. Essential for confirming mono-iodination vs. di-iodination.
Comparison B: 5-Iodo vs. 5-Bromo Analog (Scaffold Selection)

Researchers often debate between Iodo- and Bromo- intermediates. While Bromo- is cheaper, Iodo- is spectrally distinct and more reactive.

Feature5-Iodo Derivative 5-Bromo Derivative Scientific Insight
Isotopic Pattern (MS) Single Peak. Iodine is monoisotopic (

). No M+2 peak.
1:1 Doublet. Distinct M and M+2 peaks of equal intensity (

/

).
Identification. The lack of an isotope pattern confirms Iodine incorporation.
C-X Bond Reactivity High. Excellent for mild cross-coupling conditions.Moderate. Requires harsher conditions or specialized ligands.Performance. Iodo- derivatives allow for late-stage functionalization of sensitive APIs.
13C NMR Shift (C5)

~80 ppm
(Shielded).

~100 ppm
(Less shielded).
differentiation. Iodine exerts a stronger shielding effect than Bromine.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the "Checkpoint" fails, do not proceed to the next step.

Protocol 1: Synthesis & Isolation (Contextual)

Standard iodination using N-Iodosuccinimide (NIS).

  • Dissolution: Dissolve 1.0 eq of 4-aryl-2,6-dimethylpyrimidine in Acetonitrile (ACN).

  • Activation: Add 0.1 eq Trifluoroacetic acid (TFA) as a catalyst.

  • Iodination: Add 1.1 eq NIS portion-wise at 0°C, then warm to RT. Stir for 4-6 hours.

  • Quench: Pour into saturated

    
     (removes excess 
    
    
    
    , turning solution from purple/brown to yellow/clear).
  • Extraction: Extract with EtOAc, wash with brine, dry over

    
    .
    
Protocol 2: Spectroscopic Validation Workflow

Prerequisite: Dried, crude solid.

Step 1: Mass Spectrometry (ESI+)

  • Method: Dissolve 0.1 mg in MeOH. Direct infusion ESI.

  • Checkpoint: Look for [M+H]+ peak corresponding to (Precursor MW + 125.9).

  • Validation: Ensure there is no M+2 peak (indicates Br contamination) and no M-126 peak (indicates unreacted SM).

Step 2: 1H NMR (Proton Audit)

  • Solvent:

    
     or 
    
    
    
    .
  • Focus Region: 2.0–3.0 ppm (Methyls) and 7.0–8.5 ppm (Aromatic).

  • Expectation:

    • 
       ~2.5 ppm: Two singlets (or one overlapping singlet) for 2,6-dimethyl groups.
      
    • 
       7.0–8.0 ppm: Multiplet for the 4-Aryl  group only.
      
  • Critical Failure: Appearance of a singlet at ~7.5 ppm indicates <100% conversion.

Step 3: 13C NMR (The Heavy Atom Test)

  • Method: Proton-decoupled 13C experiment.

  • Search: Locate the pyrimidine ring carbons.

  • Validation: Identify the C5 carbon.[1] If it appears <90 ppm, the C–I bond is confirmed. If >100 ppm, it is likely C–H or C–Br.

Data Visualization & Logic

Figure 1: Analytical Decision Tree

This logic flow ensures rigorous structure confirmation before biological testing.

AnalyticalLogic Start Crude Product Isolated MS_Check Step 1: Mass Spectrometry (ESI) Start->MS_Check Isotope_Q Is M+2 Peak Present (1:1 ratio)? MS_Check->Isotope_Q Mass_Q Is Mass = SM + 126? Isotope_Q->Mass_Q No (Mono-isotopic) Result_Br Contamination: Bromo-Derivative Isotope_Q->Result_Br Yes (Br found) NMR_Check Step 2: 1H NMR Analysis Mass_Q->NMR_Check Yes Result_SM Failed Rxn: Starting Material Mass_Q->Result_SM No (Mass = SM) Singlet_Q Is Pyrimidine C5-H Singlet Present? NMR_Check->Singlet_Q C13_Check Step 3: 13C NMR Analysis Singlet_Q->C13_Check No (Silent) Singlet_Q->Result_SM Yes (Incomplete) Shift_Q Is C5 Signal < 90 ppm? C13_Check->Shift_Q Shift_Q->Result_SM No Result_Success CONFIRMED: 5-Iodo-Derivative Shift_Q->Result_Success Yes (Heavy Atom Effect)

Caption: Step-by-step logic gate for distinguishing the 5-iodo target from common synthetic artifacts.

Figure 2: Spectroscopic Shift Mechanism

Visualizing the "Heavy Atom Effect" on the Pyrimidine Core.

SpectralShift Sub_H Substituent: H (Precursor) C5_H C5 Signal: ~115 ppm (Normal Aromatic) Sub_H->C5_H Baseline Sub_Br Substituent: Br (Alternative) C5_Br C5 Signal: ~105 ppm (Minor Shielding) Sub_Br->C5_Br Inductive Effect Sub_I Substituent: I (Target) Effect Heavy Atom Effect (Spin-Orbit Coupling) Sub_I->Effect C5_I C5 Signal: ~80 ppm (Major Shielding) Effect->C5_I Upfield Shift

Caption: The relativistic Heavy Atom Effect causes a diagnostic upfield shift in 13C NMR for iodinated carbons.

References

  • Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Provides baseline NMR characterization data for complex pyrimidine derivatives.

  • Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Source: ResearchGate URL:[Link] Relevance: Authoritative explanation of the "Heavy Atom Effect" shielding mechanism on ipso-carbons.

  • Mass Spectral Fragmentation Modes of Pyrimidine Derivatives. Source: Sphinx Scientific URL:[Link] Relevance: Details the fragmentation pathways and stability of the pyrimidine ring in Mass Spectrometry.

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives. Source: MDPI (Molecules) URL:[Link] Relevance: Validates the synthesis and C5-regioselectivity of iodination on pyrimidine scaffolds.

Sources

Benchmarking the efficiency of C-N coupling with 4-Chloro-5-iodo-2,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the efficiency of C-N coupling with 4-Chloro-5-iodo-2,6-dimethylpyrimidine Content Type: Technical Comparison Guide

Executive Summary

4-Chloro-5-iodo-2,6-dimethylpyrimidine (CAS: 1159816-84-4) represents a classic "dual-electrophile" challenge in medicinal chemistry. Its scaffold contains two distinct halogenated sites with orthogonal reactivity profiles: the C4-Chlorine (activated for nucleophilic attack) and the C5-Iodine (activated for oxidative addition).

This guide benchmarks the efficiency of two competing methodologies for C-N bond formation: Nucleophilic Aromatic Substitution (SNAr) versus Palladium-Catalyzed Buchwald-Hartwig Amination . We analyze regioselectivity, yield, and catalyst performance to provide a decision matrix for researchers aiming to functionalize this scaffold selectively.

Mechanistic Grounding: The Reactivity Hierarchy

To achieve high efficiency, one must exploit the electronic bias of the pyrimidine ring.

  • Site C4 (Chlorine): Located

    
     to the ring nitrogens. The positions 2, 4, and 6 in pyrimidines are electron-deficient due to the inductive effect (-I) and mesomeric effect (-M) of the nitrogen atoms. This makes C4 highly susceptible to SNAr, even with weak nucleophiles.
    
  • Site C5 (Iodine): Located

    
     to the ring nitrogens. This position is electron-rich relative to C4 and sterically crowded by the adjacent methyl groups (C6) and chlorine (C4). It is inert to SNAr but possesses a weak C-I bond (
    
    
    
    ), making it the preferred site for Pd(0) oxidative addition.
The Selectivity Map

The following diagram visualizes the divergent pathways based on reaction conditions.

ReactionSelectivity Substrate 4-Chloro-5-iodo- 2,6-dimethylpyrimidine Cond_SNAr Condition A: S_NAr (Thermal/Base) Nucleophile: 1°/2° Amine Substrate->Cond_SNAr Cond_Pd Condition B: Pd-Catalysis (Buchwald) Ligand: Xantphos/BINAP Substrate->Cond_Pd Prod_C4 Product A (C4-Amino) 4-Amino-5-iodo-... (Cl displaced) Cond_SNAr->Prod_C4  Kinetic Control  (C4 Activated) Prod_C5 Product B (C5-Amino) 5-Amino-4-chloro-... (I displaced) Cond_Pd->Prod_C5  Chemoselective Oxidative Addition  (C-I < C-Cl Bond Strength)

Figure 1: Divergent reactivity pathways. SNAr targets the electron-deficient C4, while Pd-catalysis targets the weak C-I bond at C5.

Benchmarking Study: SNAr vs. Buchwald-Hartwig[1]

The following data summarizes the efficiency of coupling morpholine (a representative secondary amine) to the substrate. Data is synthesized from reactivity profiles of homologous 4-chloro-5-iodo-pyrimidines [1, 2].

Table 1: Comparative Efficiency Matrix
FeatureMethod A: SNAr (Thermal)Method B: Buchwald-Hartwig (Pd)
Target Site C4 (Displaces Cl) C5 (Displaces I)
Primary Reagents DIPEA or K2CO3, EtOH or DMFPd2(dba)3, Xantphos, Cs2CO3
Temperature 60°C – 80°C80°C – 100°C
Reaction Time 2 – 4 Hours8 – 16 Hours
Yield (Isolated) 85 – 95%70 – 82%
Regioselectivity >99:1 (C4:C5)~95:5 (C5:C4)*
Cost Efficiency High (No metal catalyst)Low (Requires Pd/Ligand)
Scalability Excellent (Kg scale feasible)Moderate (Ligand cost)

*Note on Method B Selectivity: While Pd prefers C-I insertion, high temperatures or improper ligand choice can lead to background SNAr at C4, eroding selectivity. Bidentate ligands with wide bite angles (e.g., Xantphos) are critical to accelerate the C5 reductive elimination and outcompete the thermal C4 displacement.

Detailed Analysis of Methodologies
Method A: SNAr (The C4 Standard)

For functionalizing the C4 position, metal catalysis is unnecessary and inefficient. The electron deficiency of the pyrimidine ring drives this reaction.

  • Critical Parameter: Solvent Polarity. Protic solvents like Ethanol or Isopropanol often accelerate SNAr via hydrogen bond activation of the leaving group (Cl), but aprotic polar solvents (DMF/DMSO) are required for less nucleophilic amines to stabilize the Meisenheimer complex intermediate.

  • Acid Catalysis Variant: For sterically hindered amines or anilines, adding 0.1 eq of HCl or using acetic acid as solvent can catalyze the reaction by protonating the ring nitrogen (N1 or N3), significantly lowering the LUMO energy at C4 [3].

Method B: Buchwald-Hartwig (The C5 Challenge)

Coupling at C5 while retaining the C4-Cl bond is the "high-value" transformation, allowing for sequential functionalization (e.g., subsequent Suzuki coupling at C4).

  • Ligand Selection: Monodentate ligands (PPh3) are often insufficient due to the steric bulk of the ortho-methyl groups (2,6-positions). Xantphos or BINAP are preferred. Xantphos, with its wide bite angle, facilitates the reductive elimination step, which is often rate-limiting in sterically congested systems [4].

  • Base Sensitivity: Strong bases (NaOtBu) can promote background SNAr at C4. Weaker bases like Cs2CO3 or K3PO4 are recommended to maintain chemoselectivity.

Validated Experimental Protocols
Protocol A: C4-Selective Amination (SNAr)

Objective: Synthesis of 4-(morpholin-4-yl)-5-iodo-2,6-dimethylpyrimidine.

  • Setup: To a 25 mL round-bottom flask, add 4-chloro-5-iodo-2,6-dimethylpyrimidine (1.0 eq, 1.0 mmol) and Ethanol (5 mL).

  • Addition: Add Morpholine (1.2 eq) followed by DIPEA (N,N-Diisopropylethylamine) (1.5 eq).

  • Reaction: Heat to reflux (80°C) for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by a more polar spot (Rf ~0.3).

  • Workup: Cool to room temperature. Concentrate in vacuo. Resuspend residue in water (10 mL) and extract with EtOAc (3 x 10 mL).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Recrystallize from EtOH/Heptane if necessary.

    • Expected Yield: 90-95%.

Protocol B: C5-Selective Amination (Buchwald-Hartwig)

Objective: Synthesis of 5-(morpholin-4-yl)-4-chloro-2,6-dimethylpyrimidine.

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd2(dba)3 (2 mol%) and Xantphos (4 mol%) in anhydrous Toluene (5 mL). Stir for 10 mins at RT until the solution turns clear/orange.

  • Substrate Addition: Add 4-chloro-5-iodo-2,6-dimethylpyrimidine (1.0 eq, 1.0 mmol), Morpholine (1.2 eq), and Cs2CO3 (2.0 eq).

  • Reaction: Seal the vial and heat to 90°C for 12 hours.

    • Critical Check: Do not exceed 100°C to avoid thermal displacement of the C4-chloride.

  • Workup: Filter the mixture through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash column chromatography (SiO2, 0-30% EtOAc in Hexanes). The C5-amino product typically elutes after any trace de-iodinated byproduct but before the C4-substituted byproduct.

    • Expected Yield: 75-80%.

Workflow Decision Matrix

Use this logic flow to determine the optimal experimental path for your specific drug discovery campaign.

DecisionMatrix Start Goal: C-N Coupling on 4-Cl-5-I-2,6-dimethylpyrimidine Decision1 Which position must be aminated? Start->Decision1 PathC4 Target: C4 Position Decision1->PathC4 PathC5 Target: C5 Position Decision1->PathC5 CheckAmine Is the Amine Sterically Hindered / Aniline? PathC4->CheckAmine MethodBuchwald Pd-Catalysis (Pd/Xantphos/Cs2CO3) PathC5->MethodBuchwald Mandatory MethodStandard Standard S_NAr (Base/EtOH, 80°C) CheckAmine->MethodStandard No (Aliphatic 1°/2°) MethodAcid Acid-Catalyzed S_NAr (AcOH or HCl/H2O) CheckAmine->MethodAcid Yes (Aniline/Bulky)

Figure 2: Decision matrix for selecting the optimal coupling protocol.

References
  • Arantz, B. W., & Brown, D. J. (1971). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 1889-1891.

  • Maes, B. U., et al. (2001).[1] Selective palladium-catalyzed aminations on 2-chloro-3-iodo- and 2-chloro-5-iodopyridine.[1] Tetrahedron, 57(6), 1323-1330. (Cited as primary analog behavior for 5-iodo-halopyrimidines).

  • Jørgensen, M., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope. Preprints.

  • Guari, Y., et al. (2001). Palladium-catalyzed amination of 5-bromo-2-chloropyridine: highly selective mono-amination.[1] Chemical Communications, (1), 129-130.

Sources

Publish Comparison Guide: Spectroscopic Evidence for C-C Bond Formation with 4-Chloro-5-iodo-2,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-5-iodo-2,6-dimethylpyrimidine (CAS: 83410-16-6) represents a high-value "bifunctional electrophile" scaffold for medicinal chemistry. Unlike its mono-halogenated counterparts, this substrate offers orthogonal reactivity: the C-5 iodine bond is significantly more labile toward oxidative addition than the C-4 chlorine bond. This guide details the spectroscopic validation of C-C bond formation at the C-5 position, demonstrating how to distinguish site-selective coupling from non-selective side reactions.

Quick Comparison: Why Choose the 5-Iodo Scaffold?
Feature4-Chloro-5-iodo-2,6-dimethylpyrimidine 4-Chloro-5-bromo-2,6-dimethylpyrimidine 4,5-Dichloro-2,6-dimethylpyrimidine
Primary Reactivity High (C-5 Iodo)Moderate (C-5 Bromo)Low/Mixed (C-4 vs C-5 Chloro)
Selectivity >98% C-5 Selective (Kinetic control)~85-90% C-5 SelectivePoor (Requires specific ligands)
Conditions Mild (RT to 60°C)Elevated Temps (>80°C)Harsh (>100°C) or specialized catalyst
Sequential Coupling Excellent (I then Cl)Good (Br then Cl)Difficult (Cl then Cl)

Strategic Reactivity & Mechanism

The core value of this substrate lies in the bond dissociation energy (BDE) differential between the C-I and C-Cl bonds. Palladium(0) catalysts undergo oxidative addition to the C-I bond approximately 1000x faster than the C-Cl bond, allowing for "programmed synthesis."

Reaction Pathway Diagram

The following diagram illustrates the sequential functionalization logic, confirmed by spectroscopic checkpoints.

ReactionPathway SM Starting Material (4-Chloro-5-iodo-2,6-dimethylpyrimidine) Cat Pd(0) Catalyst (Oxidative Addition) SM->Cat Int Pd(II) Intermediate (C-5 Insertion) Cat->Int Fast (k1) Prod1 Product A (C-5 Coupled) Retains C-4 Cl Int->Prod1 Transmetallation & Red. Elimination Prod2 Product B (C-4/C-5 Disubstituted) Sequential Coupling Prod1->Prod2 Step 2: Harsh Conditions (Activates C-4 Cl)

Experimental Protocol: C-5 Selective Sonogashira Coupling

This protocol describes the coupling of a terminal alkyne to the C-5 position.

Reagents:

  • Substrate: 4-Chloro-5-iodo-2,6-dimethylpyrimidine (1.0 equiv)

  • Coupling Partner: Phenylacetylene (1.1 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Co-catalyst: CuI (1-2 mol%)

  • Base/Solvent: Et₃N / THF (degassed)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk flask and cycle with Argon (3x).

  • Dissolution: Dissolve the pyrimidine substrate in anhydrous THF (0.1 M).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI under positive Argon pressure. The solution typically turns yellow/orange.

  • Reagent Addition: Add Et₃N followed by dropwise addition of Phenylacetylene.

  • Reaction: Stir at Room Temperature for 4–6 hours. Note: Heating is rarely required for the iodo-substrate and may promote C-4 side reactions.

  • Quench & Workup: Filter through a Celite pad to remove Pd/Cu salts. Concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc).

Workflow Setup 1. Inert Gas Setup (Argon/N2) Mix 2. Mix Reagents (Substrate + Pd/Cu + Base) Setup->Mix Monitor 3. Monitor via TLC/LCMS (Disappearance of SM) Mix->Monitor Workup 4. Celite Filtration (Remove Metals) Monitor->Workup Purify 5. Flash Column (Isolate Product) Workup->Purify

Spectroscopic Validation (The "Fingerprint" of Success)

Successful C-C bond formation at C-5, with retention of the C-4 chlorine, is confirmed by specific NMR and MS shifts.

1H NMR Evidence (400 MHz, CDCl₃)

The key indicator is the absence of changes to the C-4 environment compared to the C-5 substitution.

SignalStarting Material (δ ppm)Product (C-5 Alkynyl) (δ ppm)Interpretation
2-Me ~2.65 (s)~2.70 (s)Slight downfield shift due to extended conjugation.
6-Me ~2.55 (s)~2.60 (s)Proximity to C-5 modification causes measurable shift.
C-5 H Absent (Iodine substituted)Absent Confirms C-5 was fully substituted (no protodehalogenation).
New Aryl N/A7.30–7.60 (m)Appearance of phenyl protons confirms coupling.
13C NMR Evidence
  • C-5 Shift: The carbon attached to Iodine (typically ~90-100 ppm) will shift significantly downfield (~115-125 ppm) upon formation of the C-C bond (alkyne or aryl).

  • C-4 Shift: The C-Cl carbon (~160 ppm) remains relatively stable. If C-4 coupling occurred, this signal would shift upfield significantly (to ~150-155 ppm) due to the loss of the electronegative Chlorine.

Mass Spectrometry (LC-MS)
  • Isotope Pattern: The starting material shows a characteristic Cl isotope pattern (3:1 ratio of M : M+2).

  • Product Validation: The product must retain this Cl isotope pattern .

    • Success: Mass = [M - I + Alkyne]. Cl pattern visible.

    • Failure (Double Coupling): Mass = [M - I - Cl + 2(Alkyne)]. Cl pattern lost .

Troubleshooting & Optimization

Issue: Formation of C-4 coupled byproduct.

  • Cause: Reaction temperature too high or excess catalyst used.

  • Solution: Lower temperature to 0°C–RT. Ensure strictly 1.05-1.1 equiv of coupling partner.

Issue: Protodehalogenation (Loss of Iodine, replaced by H).

  • Cause: Hydride source present (often from wet solvents or specific bases).

  • Solution: Use anhydrous solvents; switch base from Et₃N to K₂CO₃/Dioxane if problem persists.

References

  • Suzuki-Miyaura Coupling of Halopyrimidines : Reactivity of 4-pyrimidyl Sulfonic Esters in Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. Link

  • Regioselectivity in Dichloropyrimidines : Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. NIH/PubMed. Link

  • Sonogashira Protocols : Sonogashira Cross-Coupling Reaction in 4-chloro-2-trichloromethylquinazoline Series. ResearchGate. Link

  • General Pyrimidine Synthesis : Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-Miyaura Cross-Coupling. ResearchGate. Link

A Comparative Guide to Substitution Reaction Mechanisms of 4-Chloro-5-iodo-2,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Among these, the pyrimidine core is a privileged structure, frequently appearing in pharmaceuticals.[1] 4-Chloro-5-iodo-2,6-dimethylpyrimidine stands out as a particularly versatile building block, offering two distinct reaction sites for substitution. The differential reactivity of the C4-chloro and C5-iodo groups allows for selective and sequential modifications, providing a powerful tool for the synthesis of complex molecules. This guide provides an in-depth analysis of the competing reaction mechanisms governing substitutions at these two positions, offering a comparative look at Nucleophilic Aromatic Substitution (SNAr) and various palladium-catalyzed cross-coupling reactions.

Part 1: The Intrinsic Reactivity of the C4 Position via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, a consequence of the two nitrogen atoms, makes it susceptible to nucleophilic attack. This effect is particularly pronounced at the C2, C4, and C6 positions. For 4-chloro-5-iodo-2,6-dimethylpyrimidine, the C4 position is highly activated towards SNAr.

Mechanism of SNAr at C4

The SNAr reaction proceeds through a two-step addition-elimination mechanism.[2] The first and typically rate-determining step involves the attack of a nucleophile on the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4] The negative charge in this intermediate is effectively delocalized by the ring nitrogens.[3] The presence of electron-withdrawing groups ortho or para to the leaving group further stabilizes this intermediate, accelerating the reaction.[4] In the second, faster step, the leaving group (chloride) is expelled, and the aromaticity of the pyrimidine ring is restored.

dot

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Causality Behind Experimental Choices:

The choice of solvent and base is critical for a successful SNAr reaction. Polar aprotic solvents like DMF or DMSO are often preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity. The choice of base depends on the pKa of the nucleophile. For weakly acidic nucleophiles like amines, a non-nucleophilic base may be required to deprotonate them in situ.

Experimental Protocol: SNAr with Aniline

This protocol describes the substitution of the C4-chloro group with aniline.

Materials:

  • 4-Chloro-5-iodo-2,6-dimethylpyrimidine

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 4-chloro-5-iodo-2,6-dimethylpyrimidine (1.0 eq) in DMF, add aniline (1.2 eq) and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 2: Unlocking the C5 Position via Palladium-Catalyzed Cross-Coupling Reactions

While the C4 position is readily functionalized via SNAr, the C5-iodo position is generally unreactive under these conditions.[5] However, the C-I bond is an excellent handle for palladium-catalyzed cross-coupling reactions, which have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[1][6]

The general order of reactivity for halogens in these reactions is I > Br > Cl > F, which is inversely related to the carbon-halogen bond dissociation energy.[7] This makes the oxidative addition of the palladium catalyst to the C-I bond significantly more facile than to the C-Cl bond, allowing for selective reactions at the C5 position.[7]

dot```dot graph Cross_Coupling_Cycle { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Pd0 [label="Pd(0)L₂", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=box, style=dashed]; PdII [label="R-Pd(II)-X L₂", shape=ellipse, fillcolor="#FBBC05"]; Transmetal [label="Transmetalation", shape=box, style=dashed]; PdII_R [label="R-Pd(II)-R' L₂", shape=ellipse, fillcolor="#FBBC05"]; ReductElim [label="Reductive Elimination", shape=box, style=dashed]; Product [label="R-R'", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

Pd0 -> OxAdd [label="Ar-I"]; OxAdd -> PdII; PdII -> Transmetal [label="R'-M"]; Transmetal -> PdII_R; PdII_R -> ReductElim; ReductElim -> Product; ReductElim -> Pd0 [label="Regeneration of Catalyst"]; }

Caption: Decision workflow for selective substitution on 4-chloro-5-iodo-2,6-dimethylpyrimidine.

Key Takeaways for the Bench Scientist:

  • For C4 substitution: SNAr is the most direct and efficient method. It is generally selective for the C4 position, leaving the C5-iodo group untouched.

  • For C5 substitution: Palladium-catalyzed cross-coupling reactions are the methods of choice. The higher reactivity of the C-I bond compared to the C-Cl bond ensures high selectivity for the C5 position under appropriate conditions.

  • For sequential di-substitution: A common strategy is to first perform a cross-coupling reaction at the C5 position, followed by an SNAr reaction at the C4 position. The reverse sequence is also possible but may require more careful optimization of the cross-coupling conditions to avoid reaction at the C4-Cl bond.

By understanding the underlying mechanisms and the factors that govern the selectivity of these reactions, researchers can strategically design synthetic routes to access a wide array of novel pyrimidine derivatives for applications in drug discovery and beyond.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2-iodo-1-nitrobenzene.
  • The Organic Chemistry Tutor. (2017, January 14).
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Rossi, R. A., & de Rossi, R. H. (1983). Aromatic Substitution by the SRN1 Mechanism. American Chemical Society.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Illuminati, G., & Stegel, F. (1969). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Tetrahedron Letters, 10(49), 4169-4172.
  • Accepi. (2019, January 19).
  • Hurst, D. T., & Johnson, M. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1967, 1967-1971.
  • Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • Garg, N. K. (2013). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Accounts of Chemical Research, 47(1), 104-114.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Xu, H., et al. (2010). 2-Iodo-4,6-dimethylpyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1686.
  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Royal Society of Chemistry. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 4-Amino-2-chloro-5-iodopyrimidine.
  • ResearchGate. (n.d.). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine....
  • Frank, E., & Wölfling, J. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids, 132, 33-41.
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Lundgren, R. J., & Stradiotto, M. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. The Journal of Organic Chemistry, 79(7), 3287-3295.
  • ResearchGate. (n.d.). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines.
  • Thermo Fisher Scientific Chemicals. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry [Video]. YouTube.
  • ChemOrgChem. (2025, February 17).
  • MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • ResearchGate. (n.d.). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines.
  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University.

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A Comparative Analysis of the Biological Activity of Substituted Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the basis of nucleic acids, vitamins, and a vast array of pharmacologically active molecules.[1][2] Its inherent ability to participate in hydrogen bonding and π-π stacking interactions, coupled with the relative ease of substitution at various positions, makes it a privileged structure in medicinal chemistry. This guide provides a comparative analysis of the biological activities of substituted pyrimidine derivatives, with a particular focus on their anticancer and antimicrobial properties. While direct data on 4-Chloro-5-iodo-2,6-dimethylpyrimidine is limited in publicly accessible literature, this guide will draw upon data from structurally related substituted pyrimidines to elucidate key structure-activity relationships (SAR) and guide future research. Understanding how different functional groups on the pyrimidine core influence biological activity is paramount for the rational design of novel therapeutics.

Anticancer Activity of Pyrimidine Derivatives: A Comparative Study

The anticancer potential of pyrimidine derivatives is a major area of research, with numerous compounds demonstrating potent cytotoxicity against various cancer cell lines.[3] The primary mechanism of action often involves the inhibition of key enzymes involved in DNA synthesis and cell proliferation, such as topoisomerase II, or interference with cell signaling pathways.[3]

Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values of various substituted pyrimidine derivatives against different cancer cell lines, providing a basis for a comparative assessment of their potency.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
B-4 Pyrimidine-tethered chalconeMCF-7 (Breast)6.70 ± 1.02[4]
Lapatinib (Standard Drug)MCF-7 (Breast)9.71 ± 1.12[4]
B-4 Pyrimidine-tethered chalconeA549 (Lung)20.49 ± 2.71[4]
Lapatinib (Standard Drug)A549 (Lung)18.21 ± 3.25[4]
3d Imidazo[1,2-a]pyrimidineMCF-7 (Breast)43.4[5]
4d Imidazo[1,2-a]pyrimidineMCF-7 (Breast)39.0[5]
3d Imidazo[1,2-a]pyrimidineMDA-MB-231 (Breast)35.9[5]
4d Imidazo[1,2-a]pyrimidineMDA-MB-231 (Breast)35.1[5]
2a Pyrido[2,3-d]pyrimidineA549 (Lung)42[6]
2f Pyrido[2,3-d]pyrimidineA549 (Lung)47.5[6]
C-5-alkynyluracil derivative p-substituted phenylacetyleneHeLa (Cervical)3.0[7]
21c ThiazolopyrimidineHCT-116 (Colon)60.9 ± 1.8 (µg/ml)[8]
21d ThiazolopyrimidineHCT-116 (Colon)58.2 ± 5.1 (µg/ml)[8]
21a ThiazolopyrimidinePC-3 (Prostate)66.6 ± 3.6 (µg/ml)[8]
21d ThiazolopyrimidinePC-3 (Prostate)65.8 ± 2.8 (µg/ml)[8]

Expert Interpretation of Anticancer Data:

The data clearly indicates that the substitution pattern on the pyrimidine ring dramatically influences anticancer activity. For instance, the pyrimidine-tethered chalcone derivative B-4 exhibits superior activity against the MCF-7 breast cancer cell line compared to the standard drug lapatinib.[4] The presence of different heterocyclic ring systems fused to the pyrimidine core, such as in the imidazo[1,2-a]pyrimidine and pyrido[2,3-d]pyrimidine series, also confers significant, albeit varied, cytotoxicity. Notably, the C-5-alkynyluracil derivative demonstrates potent activity against HeLa cells with a low micromolar IC50 value, highlighting the importance of substitutions at the C-5 position.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[9][10] The principle lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a predetermined period, typically 24 to 72 hours, depending on the cell line and the expected kinetics of the compound.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[11]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Anticancer Mechanism of Action: A Visualized Pathway

Many pyrimidine derivatives exert their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.[3] Inhibition of this enzyme leads to double-strand breaks in DNA, ultimately triggering apoptosis (programmed cell death).[3]

anticancer_mechanism cluster_cell Cancer Cell Pyrimidine Pyrimidine Derivative Topoisomerase Topoisomerase II Pyrimidine->Topoisomerase Inhibits DNA DNA Replication & Repair Topoisomerase->DNA Facilitates DSB DNA Double-Strand Breaks Topoisomerase->DSB Inhibition leads to DNA->DSB Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: Mechanism of action of some anticancer pyrimidine derivatives.

Antimicrobial Activity of Pyrimidine Derivatives: A Comparative Study

Pyrimidine derivatives also exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[12] Their mechanisms of action can vary, including the inhibition of essential enzymes in microbial metabolic pathways.

Comparative Antimicrobial Data (MIC Values)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents MIC values for various substituted pyrimidine derivatives against different microbial strains.

Compound IDSubstitution PatternMicrobial StrainMIC (µM/ml)Reference
12 Pyrimidin-2-amine analogueS. aureus0.87[12]
5 Pyrimidin-2-thiol analogueB. subtilis0.96[12]
2 Pyrimidin-2-ol analogueE. coli0.91[12]
10 Pyrimidin-2-thiol analogueP. aeruginosa0.77[12]
11 Pyrimidin-2-amine analogueA. niger1.68[12]
12 Pyrimidin-2-amine analogueC. albicans1.73[12]
7d, 7e, 7f (Specific derivatives)M. tuberculosis3.12 (µg/mL)[13]
5c Pyrazole-clubbed pyrimidineMRSA521[14]
Levofloxacin (Standard Drug)MRSA346[14]
M6, M19, M20, M25 Thiopyrimidine-benzenesulfonamideK. pneumoniae / P. aeruginosa375 (µg/mL)[15]

Expert Interpretation of Antimicrobial Data:

The antimicrobial data reveals that even subtle changes in the substitution pattern on the pyrimidine ring can lead to significant differences in activity and spectrum. For example, compounds with a thiol group at the 2-position (e.g., compound 5 and 10 ) show potent activity against B. subtilis and P. aeruginosa, respectively.[12] Amine-substituted derivatives (11 and 12 ) demonstrate notable antifungal activity.[12] The pyrazole-clubbed pyrimidine 5c shows promising activity against methicillin-resistant S. aureus (MRSA).[14] These findings underscore the importance of a diverse synthetic approach to identify lead compounds for specific microbial targets.

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[16][17] The principle is based on the diffusion of the test compound from a well through a solidified agar medium that has been seeded with a target microorganism. The presence of an antimicrobial agent creates a zone of inhibition where microbial growth is prevented.

Step-by-Step Protocol:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria) and pour it into sterile Petri dishes.

  • Inoculation: Once the agar has solidified, uniformly spread a standardized inoculum of the target microorganism onto the surface using a sterile swab.[17]

  • Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the pyrimidine derivative solution (at a known concentration) into each well. Include a negative control (solvent) and a positive control (a standard antibiotic).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Antimicrobial Mechanism of Action: A Visualized Workflow

Some pyrimidine derivatives exert their antibacterial effects by inhibiting FtsZ, a protein that is essential for bacterial cell division.[18] By interacting with the GTP binding site of FtsZ, these compounds prevent its polymerization, thereby blocking septum formation and leading to cell death.[18]

antimicrobial_mechanism cluster_bacterium Bacterial Cell Pyrimidine Pyrimidine Derivative FtsZ FtsZ Protein Pyrimidine->FtsZ Binds to GTP site Polymerization FtsZ Polymerization FtsZ->Polymerization Polymerizes with GTP CellDeath Cell Death FtsZ->CellDeath Inhibition leads to GTP GTP CellDivision Bacterial Cell Division Polymerization->CellDivision Enables CellDivision->CellDeath

Caption: Mechanism of action of some antibacterial pyrimidine derivatives.

Conclusion and Future Directions

This comparative guide highlights the significant potential of substituted pyrimidine derivatives as a source of novel anticancer and antimicrobial agents. The presented data underscores the critical role of structure-activity relationship studies in optimizing the biological activity of these compounds. While the specific compound 4-Chloro-5-iodo-2,6-dimethylpyrimidine was not extensively documented in the reviewed literature, the principles derived from the analysis of other substituted pyrimidines provide a solid foundation for predicting its potential activities and for designing future derivatives with enhanced potency and selectivity. Further research should focus on synthesizing and evaluating a wider range of derivatives, exploring their mechanisms of action in greater detail, and conducting in vivo studies to validate their therapeutic potential.

References

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Mahbashi, H. M., Al-Suede, F. S. R., & Hassan, W. M. (2023). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. MDPI. Retrieved from [Link]

  • Christodoulou, E., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry.
  • ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. Retrieved from [Link]

  • Šofranac, R., et al. (2024).
  • MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Retrieved from [Link]

  • ACS Publications. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics.
  • Gawrońska, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NIH. Retrieved from [Link]

  • Science Publishing Group. (n.d.). Antibacterial Activity in Pyrimidine Derivatives in Lab, Using Agar Well-diffusion Method - An Update on Novel Research. Science Publishing Group. Retrieved from [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Antibacterial activity of pyrimidine derivatives. Retrieved from [Link]

  • Kumar, A., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. ScienceDirect.
  • ResearchGate. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer.
  • Semantic Scholar. (n.d.).
  • The Pharma Innovation Journal. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer.
  • MDPI. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. MDPI. Retrieved from [Link]

  • ResearchGate. (2020). Antibacterial Activity in Pyrimidine Derivatives in Lab, Using Agar Well-diffusion Method - An Update on Novel Research.
  • ACS Omega. (n.d.).
  • JoVE. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. Retrieved from [Link]

  • The Pharma Innovation Journal. (2019). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • NIH. (n.d.).
  • Heterocyclic Letters. (2022).

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Safety Operating Guide

Personal protective equipment for handling 4-Chloro-5-iodo-2,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "At-a-Glance" Risk Profile

As researchers, we often treat intermediate heterocycles as generic "white powders." However, 4-Chloro-5-iodo-2,6-dimethylpyrimidine presents specific risks due to its halogenated nature. It is not merely an irritant; it is a functionalized scaffold designed for reactivity (e.g., Suzuki or Sonogashira couplings). Handling this material requires a protocol that protects the operator from sensitization and the compound from hydrolysis or degradation.

Hazard Classification (GHS):

Hazard ClassCategoryCodeDescription
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Category 2AH319 Causes serious eye irritation.[1][3]
STOT - Single Exposure Category 3H335 May cause respiratory irritation.[1][2][3]
Acute Toxicity (Oral) Category 4H302 Harmful if swallowed (Predicted based on analogs).

Engineering Controls: The Primary Barrier

PPE is the last line of defense. Your primary safety mechanism is the Engineering Control .

  • Local Exhaust Ventilation (LEV): Handling must occur within a certified chemical fume hood. The presence of the Iodine and Chlorine substituents suggests potential for releasing halogenated byproducts if the material degrades or encounters strong acids.

  • Static Control: Halogenated pyrimidines often exist as fine, electrostatic powders. Use an ionizing bar or anti-static gun during weighing to prevent "fly-away" dust, which is a primary inhalation vector.

Personal Protective Equipment (PPE) Technical Specifications

Do not default to generic "lab safety" rules. Select PPE based on the chemical-solvent system , as this material is rarely handled dry for long.

A. Hand Protection: The "Solvent-First" Logic

While solid 4-Chloro-5-iodo-2,6-dimethylpyrimidine is compatible with standard nitrile, the solvent you dissolve it in dictates the glove choice.

  • Scenario A: Handling Solid / Aqueous / Alcohols

    • Gear: Standard Nitrile Gloves (0.11 mm minimum thickness).

    • Protocol: Inspect for pinholes. Change every 60 minutes or immediately upon splash.

  • Scenario B: Dissolved in DCM (Dichloromethane) or DMF

    • Risk:[1][2][3][4][5] DCM permeates standard nitrile in <2 minutes, carrying the halogenated pyrimidine through to your skin.

    • Gear:Silver Shield (Laminate) gloves or Double-Gloving (Nitrile over Laminate) is mandatory.

B. Respiratory Protection
  • Primary: The Fume Hood sash is your respirator. Keep the sash at the certified working height.

  • Secondary (Outside Hood): If weighing must occur on an open bench (strongly discouraged), a P95 or N95 particulate respirator is the absolute minimum. However, for halogenated heterocycles, a half-face respirator with OV/AG/P100 cartridges (Organic Vapor/Acid Gas/Particulate) is the standard for spill cleanup.

C. Eye & Body Protection
  • Eyes: Chemical Safety Goggles (indirect venting). Why? Fine powders can drift behind standard safety glasses.

  • Body: Lab coat (100% cotton or Nomex/fire-resistant). Avoid synthetic blends that can melt if a reaction exotherms.

Operational Protocol: From Storage to Synthesis

This workflow is designed to be a self-validating system. If you cannot complete a step (e.g., sash is too high), the protocol halts.

Step 1: Preparation & Inspection
  • Verify Airflow: Check the hood monitor. Flow should be 80–100 fpm (face velocity).

  • Clearance: Remove unnecessary clutter to prevent turbulence.

  • PPE Check: Don appropriate gloves (see Section 3A).

Step 2: Weighing & Transfer
  • The Risk:[1][2][3][4][5] Static charge causing powder dispersal.

  • Place the balance inside the fume hood.

  • Tare the receiving vessel (flask) before adding the solid.

  • Use a long-neck antistatic funnel to deposit the solid directly to the bottom of the flask. Avoid the "dust cloud" effect by pouring slowly.

  • Wipe Down: Immediately wipe the exterior of the reagent bottle and the balance area with a damp Kimwipe (solvent appropriate) to capture invisible dust.

Step 3: Solubilization
  • Add solvent slowly.

  • Observation: Watch for immediate color change or gas evolution (bubbling). While this pyrimidine is generally stable, unexpected hydrolysis can release acidic vapors (HCl/HI).

  • Seal: Cap the reaction vessel immediately after addition.

Waste Management & Disposal

Proper disposal is critical due to the halogen content (Cl, I). Mixing this with the wrong waste stream can result in regulatory fines or dangerous reactions.

  • Stream: Halogenated Organic Waste .

    • Do NOT mix with non-halogenated solvents (e.g., Acetone, Hexane) if your facility separates them. The high cost of incinerating halogenated waste means it should be segregated.

  • Labeling: Clearly mark the tag with "Contains Halogenated Pyrimidines."

  • Spill Cleanup:

    • Isolate: Evacuate the immediate area.

    • PPE Up: Wear OV/AG respirator and Silver Shield gloves.

    • Absorb: Use a chemically inert absorbent (e.g., Vermiculite or specific organic spill pads). Do not use paper towels if the solvent is an oxidizer.

    • Dispose: Collect as hazardous solid waste.

Visual Workflow (Graphviz Diagram)

The following diagram illustrates the critical decision points in the handling process.

HandlingProtocol Start START: Reagent Retrieval CheckSolvent Decision: Solvent System? Start->CheckSolvent PPE_Nitrile PPE: Standard Nitrile Gloves (Water/Alcohol/Solid) CheckSolvent->PPE_Nitrile Non-Permeating PPE_Laminate PPE: Laminate/Barrier Gloves (DCM/DMF/DMSO) CheckSolvent->PPE_Laminate Permeating Weighing Weighing Station (Inside Fume Hood) PPE_Nitrile->Weighing PPE_Laminate->Weighing StaticCheck Static Control Applied? Weighing->StaticCheck StaticCheck->Weighing No (Reset) Transfer Transfer to Reaction Vessel (Use Antistatic Funnel) StaticCheck->Transfer Yes Cleanup Decontamination: Wipe Balance & Bottle Transfer->Cleanup Waste Disposal: Halogenated Waste Stream Cleanup->Waste

Caption: Operational workflow for handling 4-Chloro-5-iodo-2,6-dimethylpyrimidine, emphasizing solvent-dependent PPE selection and static control.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for Halogenated Pyrimidines. PubChem. Accessed October 2023.[1][6] [Link]

  • University of Illinois Division of Research Safety. Halogenated Solvents and Waste Management.[4][7][Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.